molecular formula C28H56NO7P B560378 Pyrrolidino PAF C-16

Pyrrolidino PAF C-16

Katalognummer: B560378
Molekulargewicht: 549.7 g/mol
InChI-Schlüssel: QBLLCUIJMABRFJ-MUUNZHRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidino PAF C-16 is a structural analog of the potent phospholipid mediator, Platelet-Activating Factor (PAF). It acts as a specific agonist for the PAF receptor (PAFR), a G-protein coupled receptor . This compound is primarily utilized in biochemical research to study cellular signaling mechanisms, with a particular focus on understanding inflammation, immune responses, and allergic reactions . Its application is crucial in pharmacological studies for the development and testing of potential PAFR inhibitors or modulators, contributing to advancements in therapeutic interventions for inflammatory and immune-related disorders . Researchers also use this compound to investigate cardiovascular diseases, where PAF receptors are known to play a critical role in processes like platelet aggregation and vascular permeability . The specific pyrrolidino modification at the sn-3 position distinguishes it from other PAF analogs, making it a valuable tool for probing structure-activity relationships. When working with this compound, researchers should note that it is supplied with a recommended storage temperature of -20°C in an airtight and dry environment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLCUIJMABRFJ-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Pyrrolidino PAF C-16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidino PAF C-16 is a synthetic analog of the endogenous signaling lipid, Platelet-Activating Factor (PAF) C-16. Exhibiting significantly enhanced potency, this compound serves as a powerful tool for investigating PAF receptor-mediated physiological and pathological processes. This technical guide delineates the mechanism of action of this compound, summarizing its biological activities, outlining the underlying signaling pathways, and providing detailed experimental methodologies for its characterization.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of biological processes, including inflammation, thrombosis, and anaphylaxis. This compound, a structurally modified analog of the naturally occurring 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-16), has been designed for increased potency and stability. Its primary biological effects are profound hypotension and robust platelet aggregation.[1][2] Understanding the precise mechanism of action of this synthetic analog is crucial for its application in pharmacological research and as a potential lead compound in drug development.

Core Mechanism of Action: PAF Receptor Agonism

The biological effects of this compound are mediated through its action as a potent agonist at the Platelet-Activating Factor Receptor (PAFR). The PAFR is a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells. The binding of this compound to the PAFR initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological responses.

Signaling Pathways

Upon binding of this compound to the PAFR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families. This activation initiates downstream signaling cascades:

  • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

    • DAG activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins.

  • Gi/o Pathway: Activation of Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

  • MAPK/ERK Pathway: The activation of the PAFR by its agonists, including this compound, is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

The culmination of these signaling events results in the characteristic cellular responses to this compound, such as platelet aggregation and vasodilation.

Quantitative Data Summary

This compound exhibits significantly greater potency compared to its natural counterpart, PAF C-16. The following table summarizes the reported comparative potency for its key biological activities.

Biological ActivityThis compound vs. PAF C-16 PotencyReference
Hypotensive Activity3 - 10 times more potent[1][2]
Platelet Aggregation3 - 10 times more potent[1]

Key Experimental Protocols

The following sections detail the generalized methodologies for assessing the primary biological activities of this compound.

In Vivo Hypotensive Activity Assay in Rats

This protocol describes the measurement of the hypotensive effects of this compound in an animal model.

4.1.1. Animals

  • Male Wistar rats (250-300g) are commonly used.

  • Animals are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).

4.1.2. Surgical Preparation

  • The trachea is cannulated to ensure a clear airway.

  • A carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure.

  • A jugular vein is cannulated for the intravenous administration of test compounds.

4.1.3. Experimental Procedure

  • After a stabilization period to allow the blood pressure to reach a steady baseline, a vehicle control (e.g., saline containing a small percentage of bovine serum albumin) is injected to establish the baseline response.

  • This compound and PAF C-16 are dissolved in the vehicle and administered intravenously at various doses.

  • The resulting changes in mean arterial pressure are recorded and the dose-response relationship is determined. The duration of the hypotensive effect is also measured.

4.1.4. Data Analysis

  • The maximum decrease in mean arterial pressure from the baseline is calculated for each dose.

  • Dose-response curves are plotted, and the dose required to produce a 50% of the maximal hypotensive response (ED50) can be calculated to compare the potencies of this compound and PAF C-16.

In Vitro Platelet Aggregation Assay

This protocol outlines the procedure for measuring the ability of this compound to induce platelet aggregation in vitro.

4.2.1. Preparation of Platelet-Rich Plasma (PRP)

  • Whole blood is drawn from healthy human donors or animal subjects (e.g., rabbits) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • The upper layer of PRP is carefully collected.

4.2.2. Platelet Aggregation Measurement

  • Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a suspension of PRP.

  • A sample of PRP is placed in a cuvette in the aggregometer and stirred continuously at 37°C.

  • A baseline light transmission is established.

  • A solution of this compound or PAF C-16 at a known concentration is added to the PRP.

  • As platelets aggregate, the light transmission through the sample increases, and this change is recorded over time.

4.2.3. Data Analysis

  • The maximum percentage of platelet aggregation is determined for each concentration of the agonist.

  • Concentration-response curves are constructed, and the concentration of the agonist that produces 50% of the maximal aggregation (EC50) is calculated. This allows for a quantitative comparison of the potency of this compound and PAF C-16.

Visualizations

Signaling Pathway of this compound

Pyrrolidino_PAF_C16_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAFR PAF Receptor (PAFR) Gq Gq/11 PAFR->Gq Activates Gi Gi/o PAFR->Gi MAPK_pathway MAPK/ERK Pathway PAFR->MAPK_pathway PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasodilation) PKC->Cellular_Response Ca_release->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response MAPK_pathway->Cellular_Response Pyrrolidino_PAF This compound Pyrrolidino_PAF->PAFR Binds to Hypotension_Assay_Workflow start Start: Anesthetized Rat prep Surgical Preparation: - Tracheal Cannulation - Carotid Artery Cannulation - Jugular Vein Cannulation start->prep stabilize Stabilization Period (Establish Baseline Blood Pressure) prep->stabilize vehicle Inject Vehicle Control stabilize->vehicle test_compound Inject this compound (Dose-Response) vehicle->test_compound record Continuously Record Mean Arterial Pressure test_compound->record analysis Data Analysis: - Calculate Max ΔBP - Plot Dose-Response Curve - Determine ED50 record->analysis end End of Experiment analysis->end Platelet_Aggregation_Workflow start Start: Whole Blood Collection centrifuge Low-Speed Centrifugation start->centrifuge prp Collect Platelet-Rich Plasma (PRP) centrifuge->prp aggregometer Place PRP in Aggregometer (37°C with stirring) prp->aggregometer baseline Establish Baseline Light Transmission aggregometer->baseline add_agonist Add this compound (Concentration-Response) baseline->add_agonist measure Measure Change in Light Transmission Over Time add_agonist->measure analysis Data Analysis: - Calculate % Aggregation - Plot Concentration-Response Curve - Determine EC50 measure->analysis end End of Assay analysis->end

References

Biological Effects of Pyrrolidino PAF C-16 on Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a mediator in a wide array of physiological and pathological processes, including inflammation, thrombosis, and angiogenesis.[1][2] Endothelial cells, which form the inner lining of blood vessels, are both producers of and responders to PAF, placing this signaling molecule at a critical nexus of vascular biology.[3][4]

This technical guide focuses on Pyrrolidino PAF C-16 , a synthetic analog of the common C16 isoform of PAF.[5] this compound is distinguished by its high potency, estimated to be approximately 3 to 10 times greater than natural PAF C-16 in mediating activities such as hypotension and platelet aggregation. This enhanced potency makes it a valuable tool for studying PAF receptor-mediated events.

Due to the specificity of research, a significant portion of the available literature details the effects of the endogenous ligand, PAF C-16. This guide will present the direct experimental data available for this compound and supplement it with the broader, extensive findings on PAF C-16's effects on endothelial cells. This approach provides a comprehensive understanding of the anticipated biological activities of this potent synthetic analog.

Core Signaling Pathways in Endothelial Cells

Upon binding to its G-protein coupled receptor (GPCR), the PAF receptor (PAFR), on the surface of endothelial cells, this compound is expected to trigger a cascade of intracellular signaling events analogous to those initiated by endogenous PAF. The primary pathway involves the activation of Gαq proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+), leading to a rapid increase in intracellular calcium concentration. DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, influencing cellular processes like cytoskeletal rearrangement and increased vascular permeability.

Furthermore, PAF receptor activation can stimulate other critical pathways, including the Src family kinases and Focal Adhesion Kinase (FAK), which are crucial for cell migration. The activation of Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK and JNK, has also been implicated in PAF-mediated signaling in endothelial cells.

PAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pyrrolidino_PAF This compound PAFR PAF Receptor (PAFR) (GPCR) Pyrrolidino_PAF->PAFR Binds Gq Gαq PAFR->Gq Activates Src_FAK Src / FAK Activation PAFR->Src_FAK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Activates Cell_Responses Endothelial Cell Responses: - Increased Permeability - Cell Migration - Gene Expression PKC->Cell_Responses Src_FAK->Cell_Responses MAPK->Cell_Responses

Caption: PAF Receptor signaling cascade in endothelial cells.

Quantitative Data on Biological Effects

The following tables summarize quantitative findings on the effects of this compound and its parent compound, PAF C-16, on endothelial cells.

Table 1: Effect of this compound on Endothelial Cell Viability

This table presents data on the viability of Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with this compound.

CompoundCell LineConcentrationDurationEffect on Cell ViabilityReference
This compoundHUVECNot specifiedNot specifiedData available in source
Hexanolamino PAF C-16HUVECNot specifiedNot specifiedData available in source

(Note: The specific concentrations and percentage viability are presented graphically in the source material. The study demonstrates a dose-dependent effect of different PAF analogs on HUVEC viability.)

Table 2: Effects of PAF C-16 on Endothelial Cell Functions

This table summarizes various functional effects induced by the natural ligand PAF C-16 in endothelial cells, which are anticipated to be mimicked with higher potency by this compound.

Biological EffectCell TypePAF C-16 ConcentrationObserved EffectReference
Cell Migration HUVECNot specifiedVEGF-induced cell motility is inhibited by PAF receptor antagonists, implying a role for endogenous PAF.
Vascular Permeability HUVECNot specifiedVEGF-induced albumin transfer across the endothelial monolayer was unaffected by PAF receptor antagonists.
Signal Transduction HUVECNot specifiedActivates Gαq, leading to increased cAMP, PKA activation, and phosphorylation of Src and STAT-3.
PAF Synthesis HUVECN/A (Stimulated by VEGF)VEGF induces dose- and time-dependent synthesis of PAF.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used to determine the biological effects of PAF analogs on endothelial cells.

Protocol 1: Endothelial Cell Viability Assay

This protocol is based on the methodology used to assess the effect of this compound on HUVEC viability.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assessment (e.g., MTT Assay) cluster_readout Data Acquisition Seed_Cells 1. Seed HUVECs into 96-well plates Culture 2. Culture cells to desired confluency Seed_Cells->Culture Prepare_Compound 3. Prepare serial dilutions of This compound Culture->Prepare_Compound Add_Compound 4. Add compound dilutions to respective wells Prepare_Compound->Add_Compound Incubate 5. Incubate for a defined period (e.g., 12 hours) Add_Compound->Incubate Add_Reagent 6. Add MTT reagent to each well Incubate->Add_Reagent Incubate_MTT 7. Incubate to allow formazan formation Add_Reagent->Incubate_MTT Solubilize 8. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 9. Read absorbance at ~570 nm using a plate reader Solubilize->Measure_Absorbance Analyze_Data 10. Calculate % viability relative to vehicle control Measure_Absorbance->Analyze_Data

References

Pyrrolidino PAF C-16 Signaling in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways activated by Pyrrolidino PAF C-16, a potent analog of the endogenous phospholipid mediator, Platelet-Activating Factor (PAF), in various immune cells. This document details the molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades.

Introduction to this compound and its Role in Immunity

Platelet-Activating Factor (PAF) is a powerful lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic responses.[1][2][3] Its synthetic analog, this compound, is a valuable tool for studying the intricate signaling networks governed by the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of numerous immune cells.[4][5] Upon binding to PAFR, this compound triggers a cascade of intracellular events that orchestrate diverse cellular functions in immune cells such as neutrophils, macrophages, and lymphocytes.

Core Signaling Pathways

This compound-induced signaling in immune cells primarily converges on three major pathways: the Phospholipase C (PLC) pathway leading to calcium mobilization and Protein Kinase C (PKC) activation, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are intricately linked and regulate a multitude of cellular responses, including chemotaxis, degranulation, reactive oxygen species (ROS) production, and cytokine release.

Phospholipase C (PLC) Pathway

Activation of the PAF receptor by this compound leads to the activation of Phospholipase C (PLC) via Gαq proteins. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This pathway is central to many acute inflammatory responses in immune cells.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF Pyrrolidino PAF C-16 PAFR PAF Receptor (PAFR) PAF->PAFR Binds Gq Gαq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., Degranulation, Cytokine Release) PKC->Cell_Response Phosphorylates downstream targets Ca_release Ca²⁺ Release Ca_release->PKC Activates ER->Ca_release Induces

This compound induced PLC signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis engaged by this compound. Upon PAFR activation, the Gβγ subunits of the G-protein can activate PI3K. PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt by other kinases like PDK1. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to regulate cellular processes like survival, proliferation, and motility in immune cells.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF Pyrrolidino PAF C-16 PAFR PAF Receptor (PAFR) PAF->PAFR Binds Gbg Gβγ PAFR->Gbg Releases PI3K PI3K Gbg->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates PDK1 PDK1 PDK1->Akt Phosphorylates (Activates) Cell_Function Cellular Functions (Survival, Motility) mTOR->Cell_Function Regulates

This compound induced PI3K/Akt signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. The activation of these pathways can be initiated through both G-protein-dependent and independent mechanisms, often downstream of PLC and PI3K activation. For instance, PKC can activate the Raf-MEK-ERK cascade. These MAPK pathways play crucial roles in regulating the expression of inflammatory genes through the activation of transcription factors like NF-κB.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAF Pyrrolidino PAF C-16 PAFR PAF Receptor (PAFR) PAF->PAFR G_Protein G-Proteins PAFR->G_Protein Upstream Upstream Kinases (e.g., PKC, PI3K) G_Protein->Upstream MAPKKK MAPKKK (e.g., Raf) Upstream->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK TF Transcription Factors (e.g., NF-κB) MAPK->TF Translocates to a nucleus and activates Gene_Expression Inflammatory Gene Expression TF->Gene_Expression

General overview of PAF-induced MAPK signaling.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the effects of PAF C-16 on various immune cell functions. It is important to note that specific values can vary depending on the cell type, species, and experimental conditions.

ParameterImmune Cell TypeValueReference
EC50 for ERK1 Phosphorylation Bovine Neutrophils30 nM
EC50 for ERK2 Phosphorylation Bovine Neutrophils13 nM
Effective Concentration for Oxidative Burst Guinea Pig Macrophages3.8 x 10-9 to 3.8 x 10-5 M
Maximal PAF Production upon Phagocytic Stimulation Human Monocyte-derived Macrophages0.5-1.1 pmol/µg DNA

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound signaling in immune cells.

Measurement of Intracellular Calcium Mobilization

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow Start Start: Isolate Immune Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM, Indo-1 AM) Start->Load_Dye Wash Wash cells to remove extracellular dye Load_Dye->Wash Baseline Establish a stable baseline fluorescence reading Wash->Baseline Stimulate Stimulate with This compound Baseline->Stimulate Measure Measure fluorescence changes over time using a plate reader or flow cytometer Stimulate->Measure Analyze Analyze data to determine calcium flux Measure->Analyze End End Analyze->End

Workflow for measuring intracellular calcium.

Methodology:

  • Cell Preparation: Isolate primary immune cells (e.g., neutrophils, macrophages) or use appropriate immune cell lines.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM. These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.

  • Washing: After incubation, wash the cells to remove any unloaded dye from the extracellular medium.

  • Baseline Measurement: Resuspend the cells in a suitable buffer and measure the baseline fluorescence using a fluorescence plate reader or flow cytometer.

  • Stimulation: Add this compound to the cell suspension.

  • Data Acquisition: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to accurately quantify calcium levels.

Detection of MAP Kinase Phosphorylation

This protocol outlines the steps to detect the activation of MAP kinases (e.g., ERK, p38) by immunoblotting, which relies on antibodies specific to the phosphorylated, active forms of these kinases.

MAPK_Phosphorylation_Workflow Start Start: Culture and starve immune cells Stimulate Stimulate cells with This compound for various time points Start->Stimulate Lyse Lyse cells to extract proteins Stimulate->Lyse Quantify Determine protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block the membrane to prevent non-specific antibody binding Transfer->Block Incubate_Primary Incubate with primary antibody specific for phosphorylated MAPK (e.g., anti-phospho-ERK) Block->Incubate_Primary Wash_Primary Wash to remove unbound primary antibody Incubate_Primary->Wash_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Wash_Primary->Incubate_Secondary Wash_Secondary Wash to remove unbound secondary antibody Incubate_Secondary->Wash_Secondary Detect Detect signal using chemiluminescence Wash_Secondary->Detect End End Detect->End

References

Unveiling the Enigma: Cellular Targets of Pyrrolidino PAF C-16 Beyond the PAF Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrrolidino PAF C-16 (PPAF C-16) is a potent synthetic analog of the inflammatory lipid mediator Platelet-Activating Factor C-16 (C16-PAF). While its high affinity for the PAF receptor (PAFR) is well-documented, mounting evidence for its parent compound, C16-PAF, points towards significant biological effects that are independent of this canonical signaling pathway. This technical guide delves into the current understanding of these off-target cellular interactions, providing a comprehensive overview for researchers exploring the broader pharmacological landscape of this potent lipid mediator. Given the paucity of direct research on PPAF C-16's off-target effects, this guide will primarily focus on the established PAFR-independent actions of C16-PAF, with the reasonable postulation that the more potent PPAF C-16 may exhibit similar, if not enhanced, activities.

PAFR-Independent Neuronal Apoptosis: A Primary Off-Target Effect

A significant body of evidence demonstrates that C16-PAF can induce apoptosis in neuronal cells, specifically cerebellar granule neurons, in a manner that is independent of the PAF receptor. This discovery opens a new avenue for understanding the neurotoxic potential of PAF analogs and presents novel targets for therapeutic intervention in neurodegenerative and neuroinflammatory conditions.

Quantitative Data on C16-PAF-Induced Neuronal Apoptosis

While direct binding affinities of C16-PAF to a specific off-target receptor remain to be elucidated, quantitative analysis of its apoptotic effect in PAFR-deficient neurons provides a measure of its potency.

ParameterCell TypeConditionValueReference
Neuronal ViabilityPAFR-/- Cerebellar Granule Neurons1 µM C16-PAF for 24h~40% reduction[1]
Caspase-3/7 ActivityPAFR-/- Cerebellar Granule Neurons1 µM C16-PAF for 24hSignificant increase[1]
Inhibition of Apoptosis by BN 52021PAFR-/- Cerebellar Granule NeuronsC16-PAF + BN 52021Dose-dependent inhibition[2]

Signaling Pathways in PAFR-Independent Neuronal Apoptosis

The apoptotic cascade initiated by C16-PAF in the absence of its cognate receptor converges on the activation of executioner caspases, specifically caspase-3 and caspase-7. This signaling pathway appears to be distinct from other known neurotoxic pathways.

Diagram of the Postulated PAFR-Independent Signaling Pathway:

PAFR_Independent_Apoptosis C16_PAF C16-PAF / PPAF C-16 Unknown_Target Unknown Cellular Target(s) C16_PAF->Unknown_Target Caspase_Cascade Caspase Activation Cascade Unknown_Target->Caspase_Cascade Caspase_3_7 Caspase-3/7 Activation Caspase_Cascade->Caspase_3_7 Apoptosis Neuronal Apoptosis Caspase_3_7->Apoptosis BN52021 BN 52021 BN52021->Unknown_Target

Caption: Postulated PAFR-independent apoptotic pathway of C16-PAF.

This pathway is notably not inhibited by antagonists of the NMDA receptor (MK-801) or nitric oxide synthase (L-NAME), suggesting a mechanism independent of excitotoxicity and nitric oxide signaling[3]. The ability of the PAF antagonist BN 52021, but not other PAFR antagonists like FR 49175 or CV 3988, to block this effect suggests that BN 52021 may interact with the unknown off-target of C16-PAF[2].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of PAFR-independent effects of C16-PAF, which can be adapted for studying this compound.

Culture of Primary Cerebellar Granule Neurons (CGNs) from PAFR Knockout Mice

This protocol is essential for studying PAFR-independent effects.

Workflow for Primary CGN Culture:

CGN_Culture_Workflow Start Isolate Cerebella from P6-P8 PAFR-/- Mouse Pups Meninges_Removal Remove Meninges Start->Meninges_Removal Dissociation Enzymatic & Mechanical Dissociation (Trypsin/DNase) Meninges_Removal->Dissociation Plating Plate Cells on Poly-L-lysine Coated Dishes Dissociation->Plating Culture Culture in Serum-Containing Medium with Mitotic Inhibitor (Ara-C) Plating->Culture Maturation Allow Neurons to Mature (5-7 days) Culture->Maturation Experiment Ready for Experimental Treatment Maturation->Experiment

Caption: Workflow for preparing primary cerebellar granule neuron cultures.

Detailed Steps:

  • Dissection: Isolate cerebella from postnatal day 6-8 (P6-P8) PAFR-/- mice in a sterile dissection medium.

  • Meninges Removal: Carefully remove the meninges under a dissecting microscope.

  • Dissociation:

    • Mince the tissue and incubate in a trypsin/DNase solution at 37°C.

    • Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette.

  • Plating:

    • Centrifuge the cell suspension and resuspend in plating medium.

    • Plate the cells onto dishes pre-coated with poly-L-lysine.

  • Culture:

    • After 24 hours, add cytosine arabinoside (Ara-C) to the culture medium to inhibit the proliferation of non-neuronal cells.

    • Maintain the cultures at 37°C in a humidified 5% CO2 incubator.

Assay for PAFR-Independent Neuronal Apoptosis

Workflow for Neuronal Apoptosis Assay:

Apoptosis_Assay_Workflow Start Culture PAFR-/- CGNs for 5-7 days Treatment Treat Neurons with PPAF C-16 or C16-PAF (e.g., 1 µM) for 24h Start->Treatment Fixation Fix Cells with 4% Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize Cells with 0.1% Triton X-100 Fixation->Permeabilization Apoptosis_Detection Apoptosis Detection Permeabilization->Apoptosis_Detection TUNEL TUNEL Staining Apoptosis_Detection->TUNEL Caspase_Assay Caspase-3/7 Activity Assay Apoptosis_Detection->Caspase_Assay Analysis Quantify Apoptosis (Microscopy or Plate Reader) TUNEL->Analysis Caspase_Assay->Analysis

Caption: General workflow for assessing neuronal apoptosis.

3.2.1. Quantification of Apoptosis by TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Detailed Steps:

  • Sample Preparation: Culture and treat PAFR-/- CGNs as described above. Include positive (DNase I treated) and negative (no TdT enzyme) controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.5% Triton X-100 in PBS.

  • TUNEL Reaction:

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) according to the manufacturer's protocol.

  • Detection:

    • For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope.

    • For biotin- or BrdU-labeled dUTPs, follow with incubation with a fluorescently-labeled streptavidin or anti-BrdU antibody.

  • Counterstaining and Analysis: Counterstain the nuclei with DAPI. Quantify the percentage of TUNEL-positive cells by counting fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.

3.2.2. Measurement of Caspase-3/7 Activity

This assay quantifies the activity of the executioner caspases involved in the PAFR-independent apoptotic pathway.

Detailed Steps:

  • Cell Lysis: After treatment, lyse the cultured PAFR-/- CGNs using a lysis buffer provided in a commercial caspase activity kit.

  • Substrate Addition: Add a proluminescent or colorimetric substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and -7.

  • Incubation: Incubate the reaction at room temperature or 37°C, as recommended by the kit manufacturer, to allow for substrate cleavage.

  • Detection:

    • For luminescent assays, measure the light output using a luminometer. The signal is proportional to caspase-3/7 activity.

    • For colorimetric assays, measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.

  • Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate and express the results as fold-change relative to untreated control cells.

Future Directions and Unanswered Questions

The discovery of PAFR-independent signaling by C16-PAF opens up a new area of research with important implications for drug development. However, several key questions remain unanswered:

  • What is the direct molecular target of C16-PAF and this compound in PAFR-deficient neurons? The differential inhibition by PAF antagonists suggests a specific binding site that warrants identification through techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens.

  • What is the complete signaling cascade linking the unknown target to caspase activation? Further investigation is needed to identify the upstream activators of the caspase cascade.

  • Does this compound exhibit similar or more potent PAFR-independent neurotoxicity compared to C16-PAF? Direct comparative studies are essential to understand the structure-activity relationship of this off-target effect.

  • Are other cell types susceptible to PAFR-independent effects of these lipid mediators? The focus has been on neurons, but other cells expressing the putative off-target could also be affected.

Conclusion

While the primary cellular target of this compound is unequivocally the PAF receptor, compelling evidence from its parent compound, C16-PAF, reveals a significant off-target activity leading to PAFR-independent neuronal apoptosis via caspase-3/7 activation. This guide provides the foundational knowledge and experimental framework for researchers to further investigate this phenomenon. The elucidation of the direct molecular target and the complete signaling pathway will be crucial for a comprehensive understanding of the pharmacology of PPAF C-16 and for the development of more selective therapeutic agents targeting the PAF system. The provided protocols offer a starting point for rigorous in vitro characterization of these off-target effects, paving the way for a more complete picture of the biological activities of this potent lipid analog.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrrolidino PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidino PAF C-16 is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF) C-16. As a member of the PAF family, it exerts significant biological effects, primarily through its action on the PAF receptor. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound. Due to the limited availability of recent research, this document primarily draws from foundational studies. While quantitative pharmacokinetic data remains largely unavailable in the public domain, this guide details the compound's potent pharmacodynamic effects on blood pressure and platelet aggregation, outlines the general experimental protocols used in its assessment, and illustrates the key signaling pathways it activates.

Introduction

Platelet-Activating Factor (PAF) is a class of phospholipid mediators involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. This compound, a synthetic analog, has been noted for its enhanced potency compared to its parent compound. Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its potential application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol
CAS Number 91021-63-5
Molecular Formula C28H56NO7P
Formula Weight 549.7 g/mol
Purity ≥98%
Formulation Lyophilized powder
Solubility Soluble in PBS (pH 7.2) at ≤25 mg/mL

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacodynamics

This compound is a potent agonist of the Platelet-Activating Factor receptor (PAFR), a G-protein coupled receptor (GPCR). Its binding to PAFR initiates a cascade of intracellular signaling events, leading to its pronounced physiological effects.

Hypotensive Effects

This compound has been demonstrated to be a potent hypotensive agent. Studies in male Wistar rats have shown that it can decrease blood pressure in a dose-dependent manner. Notably, its hypotensive activity is reported to be 3 to 10 times more potent than that of natural PAF C-16. The duration of the hypotensive effect is also dose-dependent.

Table 2: Summary of Hypotensive Effects of this compound

ParameterObservationAnimal Model
Effect Dose-dependent decrease in blood pressureMale Wistar rats
Potency 3-10 times more potent than natural PAF C-16Male Wistar rats
Duration Dose-dependentMale Wistar rats
Platelet Aggregation

In addition to its effects on blood pressure, this compound is a potent inducer of platelet aggregation. Similar to its hypotensive effects, its activity in promoting platelet aggregation is significantly greater than that of PAF C-16.

Table 3: Summary of Platelet Aggregation Effects of this compound

ParameterObservationIn Vitro Model
Effect Induces platelet aggregationWashed rabbit platelets
Potency 3-10 times more potent than natural PAF C-16Washed rabbit platelets

Experimental Protocols

While specific, detailed protocols for the original studies on this compound are not fully available, this section outlines the general methodologies employed for assessing the pharmacodynamic effects of PAF analogs.

In Vivo Hypotension Assay in Rats

This protocol describes a general procedure for evaluating the hypotensive effects of PAF analogs in an animal model.

G cluster_0 Animal Preparation cluster_1 Drug Administration & Measurement cluster_2 Data Analysis animal_prep Male Wistar rats anesthetized cannulation Cannulation of a carotid artery (for blood pressure monitoring) and a jugular vein (for drug administration) animal_prep->cannulation drug_admin Intravenous administration of this compound at various doses cannulation->drug_admin bp_measurement Continuous monitoring of arterial blood pressure via a pressure transducer drug_admin->bp_measurement data_recording Recording of blood pressure data before, during, and after drug administration bp_measurement->data_recording analysis Calculation of the maximum decrease in mean arterial pressure and the duration of the hypotensive response for each dose data_recording->analysis dose_response Construction of a dose-response curve to determine potency (e.g., ED50) analysis->dose_response

Experimental workflow for in vivo hypotension assay.
In Vitro Platelet Aggregation Assay

The following outlines a standard light transmission aggregometry (LTA) method for assessing platelet aggregation induced by PAF analogs.

G cluster_0 Sample Preparation cluster_1 Aggregation Measurement cluster_2 Data Analysis blood_collection Collection of whole blood (e.g., from rabbits) into an anticoagulant prp_prep Centrifugation of whole blood to obtain platelet-rich plasma (PRP) blood_collection->prp_prep ppp_prep Further centrifugation of a PRP aliquot to obtain platelet-poor plasma (PPP) for baseline correction prp_prep->ppp_prep aggregometer_setup PRP is placed in an aggregometer cuvette and warmed to 37°C with stirring ppp_prep->aggregometer_setup agonist_addition Addition of this compound at various concentrations to the PRP aggregometer_setup->agonist_addition light_transmission Measurement of the increase in light transmission through the PRP as platelets aggregate agonist_addition->light_transmission aggregation_curve Generation of an aggregation curve for each concentration light_transmission->aggregation_curve ec50_determination Calculation of the EC50 value (the concentration that produces 50% of the maximal aggregation response) aggregation_curve->ec50_determination

Workflow for in vitro platelet aggregation assay.

Signaling Pathways

This compound, as a PAF analog, is expected to activate the well-characterized PAF receptor signaling cascade. The PAF receptor is coupled to Gq and Gi proteins.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Responses paf_analog This compound pafr PAF Receptor (PAFR) paf_analog->pafr gq Gq pafr->gq gi Gi pafr->gi plc Phospholipase C (PLC) gq->plc ac Adenylyl Cyclase gi->ac inhibition pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc platelet_aggregation Platelet Aggregation ca_release->platelet_aggregation vasodilation Vasodilation (Hypotension) ca_release->vasodilation pkc->platelet_aggregation inflammation Inflammation pkc->inflammation camp cAMP Decrease ac->camp camp->vasodilation

Structure-Activity Relationship of Pyrrolidino PAF C-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pyrrolidino PAF C-16, a potent synthetic analog of the endogenous lipid mediator, Platelet-Activating Factor (PAF) C-16. This compound is distinguished by the substitution of the trimethylammonium headgroup of natural PAF with an N-methyl-pyrrolidinium moiety. This modification results in a significant enhancement of biological activity, particularly in inducing hypotension and platelet aggregation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound, with the chemical name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol, is a synthetic analog of the naturally occurring Platelet-Activating Factor (PAF) C-16. PAFs are a class of potent phospholipid mediators involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. This compound has been shown to be a highly potent agonist of the PAF receptor, exhibiting significantly greater activity in mediating PAF-like responses such as hypotension and platelet aggregation compared to its natural counterpart. Studies have indicated that this compound is approximately 3 to 10 times more potent than natural PAF C-16 in its hypotensive activity. This enhanced potency makes it a valuable tool for studying the physiological roles of PAF and a lead compound for the development of novel therapeutics targeting the PAF signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of PAF analogs is highly dependent on their molecular structure. The key structural features that govern the activity of these molecules include the length of the alkyl chain at the sn-1 position, the nature of the substituent at the sn-2 position, and the composition of the polar headgroup at the sn-3 position.

The Role of the Pyrrolidinium Headgroup

The defining structural feature of this compound is the replacement of the choline headgroup of natural PAF with an N-methyl-pyrrolidinium group. This modification has a profound impact on the molecule's biological activity. The increased potency of this compound suggests that the pyrrolidinium moiety may enhance the binding affinity of the molecule to the PAF receptor (PAF-R). This could be attributed to a more favorable conformation or electrostatic interaction with the receptor's binding pocket.

General SAR of PAF Analogs

To understand the significance of the pyrrolidinium modification, it is essential to consider the broader SAR of PAF analogs:

  • sn-1 Position: The length and nature of the alkyl chain at the sn-1 position are critical for activity. An ether linkage, as present in this compound, is generally associated with higher potency than an ester linkage. The optimal chain length is typically 16 to 18 carbon atoms.

  • sn-2 Position: A short acyl chain, most commonly an acetyl group, is crucial for agonist activity. Replacement of the acetyl group with longer acyl chains or other functional groups often leads to a significant decrease in potency or a switch to antagonistic activity.

  • sn-3 Position: The polar headgroup is a major determinant of both potency and efficacy. The distance between the phosphate group and the cationic center, as well as the nature of the cationic group itself, influences receptor binding and activation.

The enhanced activity of this compound highlights the favorability of the N-methyl-pyrrolidinium group in this position compared to the trimethylammonium group of natural PAF.

Quantitative Data Presentation

CompoundModificationRelative Hypotensive Potency (vs. PAF C-16)Reference
This compound N-methyl-pyrrolidinium headgroup3 - 10 times more potent[1]
PAF C-16 Trimethylammonium headgroup (natural)1 (Reference)[1]

Note: The data presented is based on qualitative comparisons from the cited literature. A detailed dose-response analysis would be required for precise quantitative values.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

In Vivo Hypotensive Activity Assay in Rats

This protocol describes a typical procedure for evaluating the hypotensive effects of PAF analogs in an animal model.

Objective: To determine the dose-dependent hypotensive effect of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.)

  • Saline solution (0.9% NaCl)

  • Heparinized saline

  • This compound

  • Pressure transducer and recording system

Procedure:

  • Anesthetize the rats with an appropriate anesthetic.

  • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure.

  • Allow the animal's blood pressure to stabilize.

  • Administer increasing doses of this compound intravenously, with a sufficient time interval between doses to allow blood pressure to return to baseline.

  • Record the maximum decrease in mean arterial pressure and the duration of the hypotensive response for each dose.

  • A dose-response curve can be constructed by plotting the change in blood pressure against the log of the administered dose.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthetize Anesthetize Rat cannulate Cannulate Artery and Vein anesthetize->cannulate stabilize Stabilize Blood Pressure cannulate->stabilize administer Administer this compound (i.v.) stabilize->administer record Record Blood Pressure administer->record analyze Analyze Dose-Response record->analyze plot Construct Dose-Response Curve analyze->plot

Workflow for In Vivo Hypotensive Activity Assay.
In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation induced by PAF analogs using light transmission aggregometry.

Objective: To quantify the platelet-aggregating potency of this compound.

Materials:

  • Human blood collected in sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

  • This compound

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare PRP and PPP from citrated human blood by differential centrifugation.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.

  • After a brief incubation period, add a specific concentration of this compound to the PRP.

  • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Perform a dose-response analysis by testing a range of this compound concentrations.

  • The EC50 (the concentration that produces 50% of the maximal aggregation) can be calculated to quantify potency.

G blood Collect Human Blood prp_ppp Prepare PRP and PPP blood->prp_ppp calibrate Calibrate Aggregometer prp_ppp->calibrate incubate Incubate PRP in Cuvette prp_ppp->incubate calibrate->incubate add_paf Add this compound incubate->add_paf record Record Aggregation add_paf->record analyze Analyze Dose-Response record->analyze

Workflow for In Vitro Platelet Aggregation Assay.

Signaling Pathway of this compound

This compound, as a PAF analog, is expected to exert its biological effects through the PAF receptor (PAF-R), a G-protein-coupled receptor (GPCR). The binding of this compound to PAF-R initiates a cascade of intracellular signaling events.

Upon activation, the PAF-R couples to various G proteins, primarily Gq/11 and Gi/o, leading to the activation of downstream effector enzymes. The activation of phospholipase C (PLC) by Gq/11 results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with signaling through other pathways such as the MAPK/ERK pathway, culminate in the cellular responses associated with PAF, including platelet aggregation, inflammation, and vasodilation (leading to hypotension).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol paf This compound pafr PAF Receptor (PAF-R) paf->pafr g_protein G-Protein (Gq/Gi) pafr->g_protein plc Phospholipase C (PLC) g_protein->plc mapk MAPK/ERK Pathway g_protein->mapk pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Responses (Platelet Aggregation, Hypotension) ca2->response pkc->response mapk->response

References

An In-depth Technical Guide to Pyrrolidino PAF C-16 Induced Calcium Signaling in Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and methodologies associated with Pyrrolidino PAF C-16-induced calcium signaling in neutrophils. It is designed to be a core resource for researchers and professionals involved in immunology, inflammation research, and drug development.

Introduction

Core Signaling Pathway

The binding of this compound to the G-protein coupled PAF receptor (PAFR) on the neutrophil plasma membrane initiates a well-defined signaling cascade. This process is crucial for the subsequent cellular responses.

Upon agonist binding, the PAFR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein, typically of the Gq family. The activated Gα subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding triggers the opening of IP₃R channels, resulting in the rapid release of Ca²⁺ from the ER into the cytoplasm, causing a transient increase in [Ca²⁺]i. This initial release of stored calcium can then trigger the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of extracellular calcium and a more sustained elevation of [Ca²⁺]i.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Pyrrolidino_PAF_C16 This compound PAFR PAF Receptor (PAFR) (GPCR) Pyrrolidino_PAF_C16->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes SOC Store-Operated Ca²⁺ Channel Ca_cyt ↑ [Ca²⁺]i SOC->Ca_cyt Influx IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_cyt->SOC Activates (indirectly) Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, etc.) Ca_cyt->Neutrophil_Activation Leads to Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cyt Release Experimental_Workflow Blood_Sample Whole Blood Sample (Anticoagulated) Neutrophil_Isolation Neutrophil Isolation (Ficoll-Paque & Dextran Sedimentation) Blood_Sample->Neutrophil_Isolation Fura2_Loading Fura-2 AM Loading (30-45 min at 37°C) Neutrophil_Isolation->Fura2_Loading Washing Washing Steps (Remove extracellular dye) Fura2_Loading->Washing Baseline_Measurement Baseline Fluorescence Recording (F340/F380 ratio) Washing->Baseline_Measurement Stimulation Stimulation with This compound Baseline_Measurement->Stimulation Data_Acquisition Continuous Fluorescence Recording (Capture Ca²⁺ transient) Stimulation->Data_Acquisition Data_Analysis Data Analysis (Calculate change in F340/F380 ratio) Data_Acquisition->Data_Analysis

References

The Anti-Inflammatory Role of Pyrrolidine Dithiocarbamate (PDTC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the anti-inflammatory properties of Pyrrolidine Dithiocarbamate (PDTC). The initial query mentioned "Pyrrolidino PAF C-16," a compound consistently identified as a potent pro-inflammatory agent (a Platelet-Activating Factor agonist). Given the context of research and drug development, it is inferred that the interest lies in an anti-inflammatory compound. Therefore, this guide details the mechanisms and data related to PDTC, a well-documented inhibitor of inflammatory responses.

Introduction

Inflammatory responses are complex biological processes that are fundamental to host defense but can also contribute to the pathogenesis of numerous acute and chronic diseases when dysregulated. A key regulator of the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB). Pyrrolidine Dithiocarbamate (PDTC) has emerged as a potent anti-inflammatory agent primarily through its robust inhibition of the NF-κB signaling pathway. This technical guide provides an in-depth overview of the role of PDTC in modulating inflammatory responses, including its mechanism of action, quantitative efficacy, and detailed experimental methodologies for its study.

Mechanism of Action: Inhibition of NF-κB Signaling

The primary anti-inflammatory mechanism of Pyrrolidine Dithiocarbamate (PDTC) is the inhibition of the canonical NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

PDTC intervenes in this pathway by preventing the degradation of IκBα[1][2]. By inhibiting IκBα degradation, PDTC effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression[1][2]. This targeted inhibition of a central inflammatory pathway underscores the therapeutic potential of PDTC.

Figure 1: Mechanism of Action of PDTC in Inhibiting the NF-κB Signaling Pathway.

PDTC_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates Proteasome Proteasome IkBa->Proteasome degradation NFkB NFkB NFkB_nucleus NF-kB NFkB->NFkB_nucleus translocates PDTC PDTC PDTC->IkBa prevents degradation DNA DNA NFkB_nucleus->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of PDTC have been quantified in various in vitro and in vivo models. The following tables summarize key findings on its efficacy.

Table 1: In Vitro Inhibition of Inflammatory Mediators by PDTC
Cell TypeStimulantInhibited MediatorEffective Concentration/IC50Reference
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α/LPSIL-6, IL-8, GM-CSFDose-dependent inhibition[3]
Mouse Bone Marrow-Derived Macrophages (BMDMs)C. acnesIL-1β, IL-6, TNF-α, COX-2, iNOS, NLRP3Dose-dependent suppression
Table 2: In Vivo Efficacy of PDTC in Animal Models of Inflammation
Animal ModelSpeciesPDTC DosageKey FindingsReference
Carrageenan-Induced PleurisyMice10, 30, 100 mg/kg (i.p.)Significant reduction in pleural exudate, PMN infiltration, lipid peroxidation, iNOS activity, NO production, and levels of IL-1β and TNF-α.
Collagen-Induced ArthritisMice10 mg/kg (i.p. every 48h)Delayed development of clinical indicators of arthritis.
Lipopolysaccharide (LPS)-Induced EndotoxemiaMice10-100 mg/kg (i.p.)Decreased plasma TNF-α, IL-12, MIP-1α, and nitrite/nitrate concentrations; enhanced plasma IL-10 levels; protection against LPS-induced lethality.
Chronic Constriction Injury (Neuropathic Pain)Rats100 or 1000 pmol/day (intrathecal)Reversed mechanical allodynia and thermal hyperalgesia; reduced spinal microglia activation and TNF-α production.
Diclofenac-Induced Acute Kidney InjuryMiceDose-dependentReduced blood urea, creatinine, and oxidative stress; inhibited morphological changes, pro-inflammatory cytokine production, and NF-κB activation in the kidney.
Severe Acute Pancreatitis-Associated Lung InjuryRatsN/AReduced interstitial edema and expression of NF-κB, Fas, and TNF-α in lung tissues.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the anti-inflammatory properties of PDTC.

In Vitro Assays
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC), mouse Bone Marrow-Derived Macrophages (BMDMs), and other relevant cell types are cultured under standard conditions.

  • Stimulation: Inflammatory responses are induced by treating cells with agents like Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4) or recombinant human Tumor Necrosis Factor-alpha (TNF-α).

  • PDTC Treatment: Cells are pre-treated with varying concentrations of PDTC for a specified duration (e.g., 30 minutes) before the addition of the inflammatory stimulus.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol Overview:

    • Coating: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.

    • Blocking: Non-specific binding sites are blocked with a blocking buffer.

    • Sample Incubation: Cell culture supernatants are added to the wells, and the cytokine binds to the capture antibody.

    • Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated avidin or streptavidin.

    • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

    • Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

  • Principle: The Electrophoretic Mobility Shift Assay (EMSA) is a common technique used to study protein-DNA interactions. It can detect the activation of NF-κB by observing a "shift" in the migration of a labeled DNA probe when it is bound by the protein.

  • Protocol Overview:

    • Nuclear Extract Preparation: Nuclear proteins are extracted from treated and untreated cells.

    • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

    • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

    • Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

    • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A slower migrating band indicates the presence of the NF-κB-DNA complex.

In Vivo Models of Inflammation
  • Induction: Mice (e.g., C57BL/6) are administered a sublethal dose of LPS (e.g., from E. coli O111:B4) via intraperitoneal (i.p.) injection.

  • PDTC Treatment: PDTC is typically administered i.p. at various doses (e.g., 10-100 mg/kg) shortly before the LPS challenge.

  • Assessment:

    • Survival: Monitored over a specified period.

    • Cytokine Levels: Blood is collected at different time points, and plasma cytokine levels (e.g., TNF-α, IL-6, IL-10) are measured by ELISA.

    • Organ Inflammation: Tissues are harvested for histological analysis and measurement of inflammatory markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

  • Induction: An acute inflammatory response is induced by injecting a carrageenan solution into the pleural cavity of mice.

  • PDTC Treatment: PDTC is administered (e.g., i.p.) prior to the carrageenan injection.

  • Assessment:

    • Pleural Exudate: The volume of fluid in the pleural cavity is measured.

    • Cell Infiltration: The number of leukocytes, particularly neutrophils, in the pleural exudate is counted.

    • Mediator Analysis: The levels of inflammatory mediators (e.g., cytokines, nitric oxide) in the pleural fluid are quantified.

    • Histology: Lung tissue is examined for signs of inflammation.

  • Induction: This is a widely used model for rheumatoid arthritis. Susceptible mouse strains (e.g., DBA/1) are immunized with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

  • PDTC Treatment: PDTC is administered regularly (e.g., every 48 hours) starting before or at the onset of clinical signs.

  • Assessment:

    • Clinical Scoring: The severity of arthritis in the paws is visually scored based on swelling and redness.

    • Histopathology: Joint tissues are examined for inflammation, cartilage destruction, and bone erosion.

Conclusion

Pyrrolidine Dithiocarbamate (PDTC) is a well-characterized anti-inflammatory agent that exerts its effects primarily through the inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a broad range of pro-inflammatory mediators and its demonstrated efficacy in various preclinical models of inflammation highlight its potential as a therapeutic candidate for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-inflammatory properties of PDTC and other novel compounds targeting the NF-κB pathway.

References

An In-depth Technical Guide to the Pro-thrombotic Effects of Platelet-Activating Factor (PAF) C-16

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses on the pro-thrombotic effects of Platelet-Activating Factor C-16 (PAF C-16). A thorough literature search did not yield any specific information on "Pyrrolidino PAF C-16." Therefore, this guide will detail the activities of the well-characterized PAF C-16 molecule.

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a variety of biological processes, including inflammation, allergic responses, and, most notably, thrombosis.[1] PAF C-16, specifically 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a common and highly active molecular species of PAF.[2][3] Its role in hemostasis and thrombosis is critical, as it can trigger and amplify both inflammatory and thrombotic cascades.[4] This technical guide provides a comprehensive overview of the pro-thrombotic effects of PAF C-16, detailing its mechanism of action, quantitative effects on platelet aggregation, relevant experimental protocols, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of hematology, cardiovascular disease, and inflammation.

Quantitative Data on the Pro-thrombotic Effects of PAF C-16

The pro-thrombotic activity of PAF C-16 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

ParameterSpeciesConcentration/DoseObserved EffectReference
Platelet AggregationHuman50 nM - 14 µMDose-dependent aggregation of platelets in platelet-rich plasma (PRP), with a threshold of approximately 100 nM.[5]
Platelet Aggregation (IC50)Rabbit3.6 nMAglafoline, a PAF antagonist, exhibited an IC50 of approximately 50 µM against PAF-induced aggregation.
In vivo ThrombosisGuinea Pig10⁻⁸ M (focal concentration)Induction of endothelial cell retraction, platelet adhesion, and thrombus formation in mesenteric artery.
ParameterAgonistAntagonist/InhibitorIC50/Ki ValueSpeciesAssay SystemReference
Platelet AggregationPAFAglafoline~50 µMRabbitWashed Rabbit Platelets
[3H]PAF Binding[3H]PAFAglafoline17.8 ± 2.6 µMRabbitWashed Rabbit Platelets

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used to investigate the pro-thrombotic effects of PAF C-16.

This assay measures the ability of PAF C-16 to induce platelet aggregation in a sample of platelet-rich plasma (PRP) or washed platelets.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.

    • The supernatant PRP is carefully collected.

  • Platelet Aggregation Measurement:

    • A sample of PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission.

    • A baseline light transmission is established.

    • A known concentration of PAF C-16 is added to the PRP.

    • As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The change in light transmission is recorded over time to generate an aggregation curve.

  • Data Analysis:

    • The maximum aggregation percentage is calculated relative to a platelet-poor plasma (PPP) control.

    • Dose-response curves can be generated by testing a range of PAF C-16 concentrations.

This model allows for the direct observation of thrombus formation in a living animal.

  • Animal Preparation:

    • A guinea pig is anesthetized.

    • A midline abdominal incision is made to expose the mesentery.

    • A section of the mesentery is exteriorized and placed on a microscope stage for observation.

  • Induction of Thrombosis:

    • A branch of the mesenteric artery is selected for study.

    • A microelectrode is used to deliver a mild electrical stimulus to the vessel wall, causing localized endothelial injury.

    • The mesenteric preparation is then superfused with a solution containing PAF C-16 (e.g., 10⁻⁸ M).

  • Observation and Quantification:

    • The formation of a thrombus at the site of injury is observed and recorded using video microscopy.

    • Parameters such as the time to thrombus formation, the size of the thrombus, and the time to vessel occlusion can be measured.

Signaling Pathways and Experimental Workflows

The pro-thrombotic effects of PAF C-16 are mediated by its interaction with the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of platelets and other cells.

Binding of PAF C-16 to its receptor on platelets initiates a signaling cascade that leads to platelet activation and aggregation.

PAF_Signaling cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol PAF_C16 PAF C-16 PAFR PAF Receptor (GPCR) PAF_C16->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Platelet_Activation Platelet Activation (Shape Change, Degranulation, Aggregation) PKC->Platelet_Activation Ca_increase ↑ [Ca²⁺]i Ca_ER->Ca_increase Ca_increase->Platelet_Activation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Platelet_Aggregation Platelet Aggregation Assays (PRP, Washed Platelets) Receptor_Binding Receptor Binding Assays ([3H]PAF) Platelet_Aggregation->Receptor_Binding Signaling_Analysis Signaling Pathway Analysis (e.g., Ca²⁺ mobilization, PKC activation) Receptor_Binding->Signaling_Analysis Thrombosis_Model Animal Models of Thrombosis (e.g., Mesenteric Artery, Ferric Chloride) Signaling_Analysis->Thrombosis_Model Bleeding_Time Bleeding Time Assays Thrombosis_Model->Bleeding_Time Data_Analysis Data Analysis and Interpretation Bleeding_Time->Data_Analysis Hypothesis Hypothesis: PAF C-16 has pro-thrombotic effects Hypothesis->Platelet_Aggregation Conclusion Conclusion on Pro-thrombotic Profile Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for Pyrrolidino PAF C-16 Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive literature searches did not yield specific protocols or quantitative data for a compound referred to as "Pyrrolidino PAF C-16." The following application notes and protocols are provided for the well-characterized and closely related parent compound, Platelet-Activating Factor C-16 (PAF C-16) , and are based on established methodologies for platelet aggregation assays. Researchers should adapt these protocols based on the specific characteristics of this compound if it is a distinct chemical entity.

Introduction

Platelet-activating factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] PAF C-16, specifically 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a major endogenous form of PAF and a powerful activator of platelets.[3] The aggregation of platelets is a critical event in hemostasis and thrombosis.[2] The in vitro platelet aggregation assay is a fundamental tool for studying platelet function, evaluating the efficacy of antiplatelet agents, and investigating the mechanisms of platelet activation.

This document provides a detailed protocol for performing a platelet aggregation assay using PAF C-16 as the agonist, primarily through the gold-standard method of light transmission aggregometry (LTA). These guidelines are intended for researchers, scientists, and drug development professionals investigating platelet function and related signaling pathways.

Principle of the Assay

Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP form a turbid suspension with low light transmission. Upon the addition of an agonist like PAF C-16, platelets change shape, become activated, and form aggregates. This leads to a clearing of the plasma and a corresponding increase in light transmission, which is recorded over time by an aggregometer. The extent and rate of aggregation provide quantitative measures of platelet function.

Signaling Pathway of PAF-Induced Platelet Aggregation

PAF C-16 exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the platelet surface, known as the PAF receptor (PAFR). This interaction initiates a cascade of intracellular signaling events that culminate in platelet aggregation. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key mediator of platelet shape change and granule release. This pathway is largely independent of arachidonic acid metabolism.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAF_C16 PAF C-16 PAFR PAF Receptor (GPCR) PAF_C16->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Store Intracellular Ca²⁺ Stores (ER/DTS) IP3->Ca_Store Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Increase ↑ Intracellular Ca²⁺ Ca_Store->Ca_Increase Shape_Change Platelet Shape Change & Granule Release Ca_Increase->Shape_Change PKC->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation

Caption: PAF C-16 signaling pathway in platelets.

Experimental Protocols

Materials and Reagents
  • PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine)

  • Human whole blood

  • 3.2% Sodium Citrate anticoagulant solution

  • Saline solution (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Aggregometer cuvettes with stir bars

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin, NSAIDs) for at least 10 days. Collect blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube.

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP. This ensures consistency between experiments.

  • Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes but no more than 4 hours before use.

PAF C-16 Stock Solution Preparation
  • PAF C-16 is typically dissolved in a carrier solvent such as ethanol or a saline solution containing a small amount of BSA (e.g., 0.25%) to prevent adherence to plasticware.

  • Prepare a high-concentration stock solution (e.g., 1 mM) and make serial dilutions to obtain the desired working concentrations.

Platelet Aggregation Assay Procedure
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette an appropriate volume of PPP (e.g., 250 µL) into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% aggregation (or 100% light transmission) baseline.

    • Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the sample channel and set this as the 0% aggregation (or 0% light transmission) baseline.

  • Assay Performance:

    • Pipette a fresh aliquot of PRP into a new cuvette with a stir bar and place it in the sample well of the aggregometer. Allow the PRP to equilibrate to 37°C for a few minutes with stirring (typically 900-1200 rpm).

    • Add a small volume of the PAF C-16 working solution to the PRP to achieve the desired final concentration. PAF-induced aggregation is typically observed in the nanomolar range.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.

  • Dose-Response Curve: To determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response), perform the assay with a range of PAF C-16 concentrations.

Experimental Workflow

The following diagram illustrates the general workflow for the PAF C-16 platelet aggregation assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Human Blood (3.2% Citrate) PRP_Prep Centrifuge (Low Speed) to obtain PRP Blood_Collection->PRP_Prep PPP_Prep Centrifuge (High Speed) to obtain PPP PRP_Prep->PPP_Prep Calibration Calibrate with PRP (0%) and PPP (100%) PRP_Prep->Calibration PPP_Prep->Calibration Instrument_Setup Set up Aggregometer (37°C) Instrument_Setup->Calibration Incubation Incubate PRP in Cuvette Calibration->Incubation Agonist_Addition Add PAF C-16 Incubation->Agonist_Addition Data_Recording Record Light Transmission Agonist_Addition->Data_Recording Aggregation_Curve Generate Aggregation Curve Data_Recording->Aggregation_Curve Dose_Response Create Dose-Response Curve Aggregation_Curve->Dose_Response EC50_Calc Calculate EC₅₀ Dose_Response->EC50_Calc

Caption: Workflow for PAF C-16 Platelet Aggregation Assay.

Data Presentation

The results of a platelet aggregation assay are typically presented as aggregation curves and summarized in tables. The following tables provide examples of how to structure quantitative data from these experiments.

Table 1: Dose-Dependent Platelet Aggregation Induced by PAF C-16

PAF C-16 Concentration (nM)Maximum Aggregation (%)
115 ± 3
1048 ± 5
5085 ± 7
10092 ± 4
50095 ± 3
Note: These are representative data and will vary based on experimental conditions and blood donors.

Table 2: EC₅₀ and IC₅₀ Values in Platelet Aggregation Assays

ParameterAgonist/InhibitorValue (nM)Description
EC₅₀PAF C-16~10-50The concentration of PAF C-16 that induces 50% of the maximal aggregation response.
IC₅₀PAF Antagonist XVariableThe concentration of an inhibitor that blocks 50% of the aggregation induced by a fixed concentration of PAF C-16.
Note: The EC₅₀ for PAF C-16 can vary. Published studies indicate that PAF induces dose-dependent aggregation in the range of 50 nM to 14 µM, with a threshold of about 100 nM in some experimental setups.

Conclusion

References

Measuring Hypotension Induced by Pyrrolidino PAF C-16 in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for inducing and measuring hypotension in rats using Pyrrolidino PAF C-16, a potent analog of the endogenous phospholipid, Platelet-Activating Factor (PAF). The protocols outlined below are intended to assist researchers in pharmacology, physiology, and drug development in establishing a reproducible model of PAF-induced hypotension.

Introduction

Platelet-Activating Factor (PAF) is a powerful lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular regulation.[1] Its administration is known to cause a profound and dose-dependent hypotensive effect in various animal species, including rats.[2] this compound is a synthetic analog of PAF, designed to have similar biological activity. Understanding the mechanisms and characteristics of PAF-induced hypotension is crucial for the development of novel therapeutics targeting the PAF receptor for conditions such as septic shock and anaphylaxis.[1]

This document provides detailed protocols for the invasive measurement of blood pressure in anesthetized rats and for the administration of this compound to induce a controlled hypotensive response.

Data Presentation

The following table summarizes the expected dose-dependent hypotensive effects of C16-PAF, a closely related compound to this compound, when administered as an intrarenal bolus in anesthetized rats. This data can serve as a starting point for dose-range finding studies with intravenous this compound. A pilot study is recommended to establish the precise dose-response curve for intravenous administration of this compound.

CompoundAdministration RouteDose Range (ng/kg)Mean Arterial Pressure Decrease (mmHg)Onset of ActionDuration of Action
C16-PAFIntrarenal Bolus0.5 - 252 - 64[3]Rapid (within seconds)[4]Dose-dependent, transient

Experimental Protocols

Animal Model and Preparation
  • Animal Species: Adult male Wistar or Sprague-Dawley rats (250-350 g) are commonly used for cardiovascular studies.

  • Anesthesia: Anesthetize the rat with an appropriate agent. Urethane (1.2 g/kg, intraperitoneal) or sodium pentobarbital (50 mg/kg, intraperitoneal) are suitable choices for maintaining stable anesthesia during blood pressure measurements. The depth of anesthesia should be monitored regularly by checking for the absence of pedal and corneal reflexes.

  • Surgical Preparation:

    • Place the anesthetized rat on a heating pad to maintain its body temperature at 37°C.

    • Shave the ventral neck area and the inguinal region of one of the hind limbs.

    • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

    • Perform a tracheostomy to ensure a clear airway, although this is not always necessary for short-term experiments.

    • Isolate the common carotid artery and the external jugular vein.

Invasive Blood Pressure Measurement

Invasive blood pressure monitoring is the gold standard for accurately measuring rapid changes in arterial pressure.

  • Carotid Artery Cannulation:

    • Carefully dissect the left common carotid artery from the surrounding tissue.

    • Place two loose ligatures around the artery.

    • Tie the cranial ligature tightly to occlude blood flow.

    • Apply a micro-hemostatic clip to the caudal part of the artery.

    • Make a small incision in the arterial wall between the ligature and the clip.

    • Insert a heparinized saline-filled polyethylene catheter (PE-50) into the artery towards the aorta.

    • Secure the catheter in place with the caudal ligature.

    • Remove the hemostatic clip and check for blood flow into the catheter.

    • Connect the catheter to a pressure transducer linked to a data acquisition system.

    • Allow the blood pressure reading to stabilize before starting the experiment.

  • Femoral Vein Cannulation (for drug administration):

    • Make an incision in the inguinal region to expose the femoral vein.

    • Isolate the femoral vein and place two loose ligatures around it.

    • Tie the distal ligature.

    • Make a small incision in the vein and insert a heparinized saline-filled PE-50 catheter.

    • Secure the catheter with the proximal ligature.

    • The catheter is now ready for the administration of this compound.

Induction of Hypotension with this compound

Note: The following protocol is adapted from studies using the closely related compound C16-PAF due to the lack of a specific published intravenous protocol for this compound. A preliminary dose-finding study is essential.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline containing 0.25% bovine serum albumin). Prepare fresh serial dilutions on the day of the experiment.

  • Administration:

    • Record a stable baseline blood pressure for at least 20 minutes.

    • Administer this compound as an intravenous (IV) bolus through the cannulated femoral vein.

    • Start with a low dose (e.g., 0.5 ng/kg) and progressively increase the dose to establish a dose-response relationship.

    • Allow the blood pressure to return to baseline between each dose administration.

    • Flush the catheter with a small volume of heparinized saline after each injection to ensure the full dose is delivered.

  • Data Acquisition: Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) throughout the experiment.

Signaling Pathway and Experimental Workflow

PAF Receptor Signaling Pathway Leading to Hypotension

This compound, like PAF, exerts its hypotensive effects by activating the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular events primarily in endothelial cells and vascular smooth muscle cells, leading to vasodilation and a subsequent drop in blood pressure.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor (PAFR) This compound->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases eNOS eNOS Ca2->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation causes Hypotension Hypotension Vasodilation->Hypotension leads to

Caption: PAF Receptor Signaling Pathway in Vasodilation.

Experimental Workflow for Measuring this compound Induced Hypotension

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Animal_Prep 1. Anesthetize Rat Surgical_Prep 2. Surgical Cannulation (Carotid Artery & Femoral Vein) Animal_Prep->Surgical_Prep Stabilization 3. Stabilize & Record Baseline Blood Pressure Surgical_Prep->Stabilization Drug_Admin 4. Administer this compound (IV) Stabilization->Drug_Admin Data_Recording 5. Continuously Record Blood Pressure & Heart Rate Drug_Admin->Data_Recording Dose_Response 6. Analyze Dose-Response Relationship Data_Recording->Dose_Response Data_Output 7. Generate Data Tables & Graphs Dose_Response->Data_Output

Caption: Experimental Workflow for Hypotension Measurement.

References

Application Notes: Utilizing Pyrrolidino PAF C-16 as a Positive Control in Platelet-Activating Factor (PAF) Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of PAFR triggers a cascade of intracellular signaling events, leading to a variety of physiological and pathological responses, including platelet aggregation, inflammation, and hypotension. Pyrrolidino PAF C-16 is a synthetic and highly potent analog of the endogenous PAF C-16. Its enhanced stability and potency make it an excellent positive control for in vitro and in vivo studies investigating PAF receptor signaling and function. These application notes provide detailed protocols for using this compound as a positive control in key PAF receptor assays.

Product Information

  • Name: this compound

  • Chemical Name: 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol

  • Molecular Formula: C₂₈H₅₆NO₇P

  • Molecular Weight: 549.7 g/mol

  • CAS Number: 91021-63-5

  • Appearance: Lyophilized powder

  • Solubility: Soluble in PBS (pH 7.2) at concentrations up to 25 mg/mL.

  • Storage: Store at -20°C for long-term stability.

Rationale for Use as a Positive Control

This compound is a potent mediator of PAF-like activities, including hypotension and platelet aggregation.[1] It is reported to be approximately 3-10 times more potent than the natural PAF C-16 in its hypotensive activity.[2] This enhanced potency ensures a robust and reproducible response in various assays, making it an ideal positive control to validate experimental systems and normalize data.

Data Presentation

CompoundTargetAssay TypePotency Comparison with PAF C-16Reference
This compound PAF ReceptorHypotension (in vivo)~ 3-10 times more potent[2]
This compound PAF ReceptorPlatelet AggregationMore potent (qualitative)[1]
PAF C-16 PAF ReceptorPlatelet AggregationBaselineN/A
PAF C-16 PAF ReceptorCalcium MobilizationBaselineN/A

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

The PAF receptor is a Gq/G₁₁-coupled receptor. Upon ligand binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

PAF_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pyrrolidino_PAF This compound PAFR PAF Receptor Pyrrolidino_PAF->PAFR Binds Gq Gq/G11 PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) Ca_cyto->Downstream Mediates PKC->Downstream Mediates

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps for measuring PAF receptor-mediated intracellular calcium mobilization using a fluorescent plate reader.

Calcium_Mobilization_Workflow A Seed cells expressing PAF receptor in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Establish baseline fluorescence reading C->D E Add this compound (Positive Control) or test compounds D->E F Measure fluorescence intensity over time E->F G Analyze data to determine EC50 values F->G

Caption: Workflow for Calcium Mobilization Assay.

Experimental Workflow: Platelet Aggregation Assay

This workflow describes the process of measuring platelet aggregation in response to PAF receptor activation using light transmission aggregometry.

Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) from whole blood B Adjust platelet count in PRP A->B C Equilibrate PRP in aggregometer cuvette B->C D Establish baseline light transmission C->D E Add this compound (Positive Control) or test agonist D->E F Record changes in light transmission as platelets aggregate E->F G Calculate percentage of aggregation F->G

Caption: Workflow for Platelet Aggregation Assay.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed for use with a cell line endogenously or recombinantly expressing the PAF receptor (e.g., HEK293, CHO, or endothelial cells) and a fluorescence plate reader.

Materials:

  • Cells expressing PAF receptor

  • 96-well, black-walled, clear-bottom cell culture plates

  • This compound

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES buffer. A typical final concentration is 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the cell culture medium from the wells.

    • Add 50-100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently remove the dye loading solution.

    • Wash the cells twice with 100 µL of HBSS/HEPES buffer (with probenecid, if used).

  • Assay Execution:

    • Add 100 µL of HBSS/HEPES buffer to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add a prepared solution of this compound to the positive control wells. A concentration range of 1 nM to 1 µM is a good starting point for dose-response curves.

    • Continuously record the fluorescence signal (Excitation: ~485 nm, Emission: ~525 nm for Fluo-4) for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The response is calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

    • For dose-response experiments, plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Platelet Aggregation Assay

This protocol uses light transmission aggregometry to measure platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate tubes

  • Refrigerated centrifuge

  • Light Transmission Aggregometer

  • Aggregometer cuvettes and stir bars

  • This compound

  • Saline or appropriate buffer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • The PPP will be used to set the 100% aggregation baseline.

  • Assay Setup:

    • Pipette PRP into an aggregometer cuvette with a small stir bar.

    • Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.

    • Place the PRP-containing cuvette in the sample well and allow it to equilibrate to 37°C with stirring. This will establish the 0% aggregation baseline.

  • Aggregation Measurement:

    • Add a small volume of a prepared stock solution of this compound to the PRP to initiate aggregation. A typical final concentration to induce aggregation is in the nanomolar range.

    • Record the change in light transmission over time as the platelets aggregate. The recording should continue until a maximal and stable aggregation response is observed (typically 3-5 minutes).

  • Data Analysis:

    • The aggregometer software will generate an aggregation curve.

    • The maximum percentage of aggregation is determined from the curve.

    • For dose-response studies, different concentrations of this compound are used to determine the EC₅₀ for platelet aggregation.

Conclusion

This compound is a valuable tool for researchers studying the PAF receptor. Its high potency and stability make it a reliable positive control for a range of functional assays. The protocols provided here offer a starting point for incorporating this compound into experimental workflows to ensure data quality and reproducibility in PAF receptor research and drug discovery.

References

Application Note: Dose-Response of Pyrrolidino PAF C-16 in Primary Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Pyrrolidino PAF C-16 is a potent, synthetic analog of Platelet-Activating Factor (PAF) C-16, a key phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation and thrombosis. Primary endothelial cells, which form the inner lining of blood vessels, are critical targets for PAF. The interaction between PAF analogs and endothelial cells can trigger a cascade of intracellular signaling events, leading to functional responses such as increased intracellular calcium, production of nitric oxide (NO), and changes in endothelial barrier permeability. Understanding the dose-dependent effects of this compound on these cells is crucial for researchers in pharmacology, cell biology, and drug development investigating vascular function and inflammatory responses. This application note provides a detailed protocol for determining the dose-response curve of this compound in primary endothelial cells, focusing on key functional readouts.

Principle

This compound acts as an agonist for the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of endothelial cells. Binding of the ligand to PAFR primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid and transient increase in intracellular free calcium can be quantified using calcium-sensitive fluorescent dyes and is a primary indicator of PAFR activation.

Downstream of the calcium signal, endothelial nitric oxide synthase (eNOS) is activated, leading to the production of nitric oxide (NO), a critical signaling molecule in the vasculature that mediates vasodilation. Furthermore, PAF-induced signaling can lead to cytoskeletal rearrangements, affecting cell-cell junctions and resulting in increased endothelial permeability. This change in barrier function can be quantitatively measured by techniques such as Transendothelial Electrical Resistance (TEER). This application note describes protocols to measure these key dose-dependent responses.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on primary endothelial cells. The data is extrapolated from studies on the parent compound, PAF C-16, with the consideration that this compound is approximately 3-10 times more potent.

Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization in Primary Endothelial Cells

Concentration (M)Expected Response (Normalized to Maximum)
1.00E-12Threshold
1.00E-11Low
1.00E-10EC50 (Half-maximal)
1.00E-09High
1.00E-08Maximal
1.00E-07Supramaximal

Note: The half-maximal effective concentration (EC50) for PAF C-16 induced calcium efflux in bovine aortic endothelial cells is approximately 10⁻¹⁰ M.[1]

Table 2: Dose-Response of this compound on Nitric Oxide Production in Primary Endothelial Cells

Concentration (M)Expected Response (Fold increase over baseline)
1.00E-09Low
1.00E-08Moderate
1.00E-07High
1.00E-06Maximal

Note: Significant increases in NO production in HUVECs were observed with PAF concentrations ranging from 0.01-10 µM.[2]

Table 3: Dose-Response of this compound on Endothelial Permeability (TEER)

Concentration (M)Expected Response (% Decrease in TEER)
1.00E-095-15%
1.00E-0815-30%
1.00E-0730-50%
1.00E-06>50%

Signaling Pathway

PAF_Signaling_Pathway Pyrrolidino_PAF This compound PAFR PAF Receptor (GPCR) Pyrrolidino_PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase eNOS_activation eNOS Activation Ca_increase->eNOS_activation Leads to Permeability ↑ Endothelial Permeability Ca_increase->Permeability Contributes to NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production

Caption: PAF Receptor Signaling Pathway in Endothelial Cells.

Experimental Protocols

Materials and Reagents
  • Primary Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (0.05%)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA)

  • For Calcium Assay: Fura-2 AM or Fluo-4 AM, Pluronic F-127

  • For NO Assay: DAF-FM Diacetate

  • For Permeability Assay: Transwell® inserts (e.g., 0.4 µm pore size), Transendothelial Electrical Resistance (TEER) measurement system.

Cell Culture
  • Culture primary HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • For experiments, seed HUVECs onto appropriate culture vessels (e.g., 96-well black-walled plates for fluorescence assays, Transwell® inserts for permeability assays) and allow them to grow to a confluent monolayer.

Preparation of this compound Working Solutions
  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in serum-free endothelial cell basal medium containing 0.1% BSA to achieve the final desired concentrations. It is important to include a vehicle control (medium with 0.1% BSA and the highest concentration of DMSO used).

Protocol 1: Intracellular Calcium Mobilization Assay
  • Seed HUVECs in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Wash the cells twice with a buffered salt solution (e.g., HBSS) containing calcium and magnesium.

  • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in buffered salt solution for 45-60 minutes at 37°C.

  • Wash the cells twice with the buffered salt solution to remove excess dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Measure baseline fluorescence using a fluorescence plate reader equipped with an automated injection system.

  • Inject the various concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • The dose-response curve is generated by plotting the peak fluorescence intensity against the logarithm of the this compound concentration.

Protocol 2: Nitric Oxide (NO) Production Assay
  • Seed HUVECs in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Wash the cells with serum-free basal medium.

  • Load the cells with an NO-sensitive dye (e.g., 5 µM DAF-FM Diacetate) in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • The dose-response curve is generated by plotting the fluorescence intensity against the logarithm of the this compound concentration.

Protocol 3: Endothelial Permeability (TEER) Assay
  • Seed HUVECs onto the upper chamber of Transwell® inserts and culture until a confluent monolayer is formed. The formation of a tight barrier can be monitored by daily TEER measurements.

  • Once a stable, high TEER value is achieved, replace the medium in both the upper and lower chambers with fresh, pre-warmed medium.

  • Add the various concentrations of this compound to the upper chamber.

  • Measure the TEER at different time points after the addition of the compound (e.g., 0, 1, 2, 4, 6, and 24 hours).

  • To calculate the change in permeability, normalize the TEER values of the treated wells to the vehicle-treated control wells at each time point.

  • The dose-response curve is generated by plotting the maximum percentage decrease in TEER against the logarithm of the this compound concentration.

Experimental Workflow

Experimental_Workflow start Start culture_cells Culture Primary Endothelial Cells to Confluency start->culture_cells prepare_reagents Prepare this compound Serial Dilutions culture_cells->prepare_reagents assay_choice Select Assay prepare_reagents->assay_choice load_ca_dye Load Cells with Calcium-sensitive Dye assay_choice->load_ca_dye Calcium Mobilization load_no_dye Load Cells with NO-sensitive Dye assay_choice->load_no_dye NO Production culture_transwell Culture Cells on Transwell Inserts to Stable TEER assay_choice->culture_transwell Permeability (TEER) measure_ca_baseline Measure Baseline Fluorescence load_ca_dye->measure_ca_baseline stimulate_ca Stimulate with Compound & Record Fluorescence measure_ca_baseline->stimulate_ca analyze_data Analyze Data and Generate Dose-Response Curves stimulate_ca->analyze_data stimulate_no Stimulate with Compound load_no_dye->stimulate_no measure_no Measure Fluorescence stimulate_no->measure_no measure_no->analyze_data stimulate_teer Add Compound to Upper Chamber culture_transwell->stimulate_teer measure_teer Measure TEER at Multiple Time Points stimulate_teer->measure_teer measure_teer->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Dose-Response Analysis.

References

Application Notes and Protocols for Measuring Intracellular Calcium Mobilization with Pyrrolidino PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolidino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and hypotension.[1] As a structural analog, this compound exhibits significantly higher potency, estimated to be 3 to 10 times greater than its natural counterpart in mediating PAF-like activities.[1][2] One of the key cellular responses initiated by PAF receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous signaling cascades. This document provides detailed application notes and experimental protocols for the use of this compound to stimulate and measure intracellular calcium mobilization in various cell types.

Mechanism of Action: The PAF Receptor Signaling Pathway

This compound, like PAF C-16, exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The activation of PAFR primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium concentration can be monitored using fluorescent calcium indicators.

PAF_Signaling_Pathway cluster_membrane Plasma Membrane PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Pyrrolidino_PAF Pyrrolidino PAF C-16 Pyrrolidino_PAF->PAFR Binds to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Initiates

This compound Signaling Pathway

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Solubility
This compound549.7≤25 mg/mL in PBS
Parameter Cell Line Value Notes
EC₅₀ for Ca²⁺ Mobilization (PAF C-16) NG108-15 (neuroblastoma x glioma)6.8 nMThis value is for the parent compound, PAF C-16. Given the higher potency of this compound, a lower concentration range is recommended for initial experiments.
Recommended Starting Concentration Range (this compound) Various (see below)0.1 nM - 100 nMThis range is an estimation based on the reported 3-10 fold higher potency compared to PAF C-16. Optimal concentrations should be determined empirically for each cell line and experimental setup.
Cell Line Cell Type PAF Receptor Expression Expected Response to PAF
Human Platelets Blood cellsYesIncrease in intracellular calcium
Human Neutrophils Immune cellsYesIncrease in intracellular calcium
Raji, P3HR-1, Dakiki, PB-1 B-lymphoblastoid cellsYesIncrease in intracellular calcium
Hs294T Human melanomaYes (inducible)PAF synthesis and potential for autocrine/paracrine signaling
LS180 Human colon carcinomaYes (inducible)PAF synthesis and potential for autocrine/paracrine signaling
F10-M3 Murine melanomaYes (inducible)PAF synthesis and potential for autocrine/paracrine signaling

Experimental Protocols

This section provides a detailed protocol for measuring this compound-induced intracellular calcium mobilization using a fluorescent plate reader and the calcium-sensitive dye Fluo-4 AM.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Dye Loading (Fluo-4 AM) A->B D 4. Baseline Fluorescence Measurement B->D C 3. Compound Plate Preparation E 5. Compound Addition & Signal Acquisition C->E D->E F 6. Data Analysis E->F

Calcium Mobilization Assay Workflow

Materials and Reagents
  • This compound

  • Cell line expressing PAF receptors (e.g., human platelets, neutrophils, Raji cells)

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional, for cell lines with high dye extrusion)

  • HEPES

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Protocol: Fluo-4 AM Calcium Mobilization Assay
  • Cell Seeding:

    • The day before the assay, seed cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined for each cell line.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. If using probenecid, include it at a final concentration of 2.5 mM.

    • Aspirate the cell culture medium from the wells and wash once with assay buffer.

    • Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.

  • Compound Plate Preparation:

    • Prepare a dilution series of this compound in assay buffer in a separate microplate (the "compound plate"). A suggested concentration range to test is 0.1 nM to 100 nM.

    • Also, prepare a positive control (e.g., a known agonist for a different receptor expressed by the cells) and a negative control (assay buffer alone).

  • Measurement of Intracellular Calcium Mobilization:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the this compound dilutions and controls from the compound plate into the cell plate.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of this compound or a positive control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Troubleshooting

Problem Possible Cause Solution
Low signal-to-noise ratio - Insufficient dye loading- Low receptor expression- Cell death- Optimize Fluo-4 AM concentration and incubation time.- Use a cell line with higher PAF receptor expression.- Ensure cells are healthy and not over-confluent.
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence of compounds- Perform a wash step after dye loading.- Include a no-dye control to assess compound autofluorescence.
No response to this compound - Absence or low expression of PAF receptors- Inactive compound- Desensitization of receptors- Confirm PAF receptor expression in the chosen cell line.- Verify the integrity and concentration of the this compound stock solution.- Avoid pre-exposure of cells to PAF or other agonists.
Variable results between wells - Uneven cell seeding- Inconsistent dye loading- Pipetting errors- Ensure a homogenous cell suspension during seeding.- Use a multichannel pipette or automated liquid handler for dye and compound addition.

Conclusion

This compound is a potent tool for studying PAF receptor-mediated signaling. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively design and execute experiments to measure intracellular calcium mobilization in response to this powerful agonist. Careful optimization of experimental parameters for the specific cell system being used is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for In Vivo Leukocyte Rolling Studies with PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for studying in vivo leukocyte rolling induced by Pyrrolidino PAF C-16 (henceforth referred to as PAF C-16), a potent lipid mediator of inflammation. This document is intended for researchers, scientists, and drug development professionals actively involved in inflammation research and the discovery of novel anti-inflammatory therapeutics.

Introduction

Leukocyte rolling along the vascular endothelium is a critical early event in the inflammatory cascade, preceding firm adhesion and transmigration into tissues. This process is primarily mediated by the selectin family of adhesion molecules expressed on both leukocytes and endothelial cells. Platelet-Activating Factor (PAF) is a powerful pro-inflammatory phospholipid that plays a crucial role in promoting leukocyte adhesion to the endothelium. PAF C-16, a synthetic analog of PAF, acts as a potent agonist for the PAF receptor (PAF-R), triggering a signaling cascade that leads to the rapid surface expression of P-selectin on endothelial cells, thereby initiating leukocyte rolling.[1][2]

Intravital microscopy is an essential technique for the direct visualization and quantification of leukocyte rolling in the microcirculation of living animals.[3][4][5] This protocol details the use of intravital microscopy to study the effects of PAF C-16 on leukocyte rolling in the mesenteric or cremaster muscle microvasculature of rodents.

Data Presentation

The following tables summarize the expected quantitative effects of PAF C-16 on key leukocyte rolling parameters, based on published data for PAF. These values can serve as a reference for expected outcomes and for the evaluation of potential anti-inflammatory compounds.

Table 1: Effect of PAF C-16 Superfusion on Leukocyte Rolling Parameters in Rat Mesenteric Venules

ParameterControl (Buffer)PAF C-16 (0.1 µM)
Leukocyte Rolling Flux (cells/min)21.2 ± 5.182.2 ± 11.9
Leukocyte Rolling Velocity (µm/s)157.1 ± 35.380.3 ± 18.6
Adherent Leukocytes (cells/100 µm)1.8 ± 0.724.4 ± 5.1
Emigrated Leukocytes (cells/field)0.6 ± 0.412.6 ± 2.7

Data are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for inducing and quantifying leukocyte rolling in response to PAF C-16 using intravital microscopy. The protocol is adapted from established methods for studying leukocyte-endothelial interactions in vivo.

Materials and Reagents
  • Male Wistar rats or C57BL/6 mice (8-12 weeks old)

  • This compound (PAF C-16)

  • Anesthetics (e.g., ketamine/xylazine cocktail or isoflurane)

  • Saline solution (0.9% NaCl), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Microscope slides and coverslips

  • Surgical instruments (forceps, scissors, sutures)

  • Intravital microscope equipped with a water-immersion objective and a digital camera

  • Image analysis software (e.g., ImageJ, Fiji)

Experimental Procedure

1. Animal Preparation and Anesthesia

  • Anesthetize the animal using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg for rats).

  • Ensure a stable plane of anesthesia is achieved by monitoring the pedal withdrawal reflex.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • For cremaster muscle preparation, make a scrotal incision to exteriorize the cremaster muscle.

  • For mesentery preparation, make a midline abdominal incision to expose the mesentery.

  • Gently place the exteriorized tissue onto a custom-made microscope stage, keeping it moist with pre-warmed saline.

2. Intravital Microscopy Setup

  • Position the animal on the microscope stage.

  • Identify a suitable post-capillary venule (20-40 µm in diameter) for observation.

  • Acquire baseline recordings of the microvasculature for at least 5 minutes before the application of any stimulus.

3. Induction of Leukocyte Rolling with PAF C-16

  • Prepare a stock solution of PAF C-16 in an appropriate solvent (e.g., ethanol) and dilute it to the desired final concentration (e.g., 0.1 µM) in sterile saline immediately before use.

  • Topically apply the PAF C-16 solution to the exposed tissue (superfusion).

  • Continuously superfuse the tissue with the PAF C-16 solution or apply it as a single bolus, depending on the experimental design.

  • Record video sequences of the microcirculation at specific time points after PAF C-16 application (e.g., 5, 15, 30, and 60 minutes) for subsequent analysis.

4. Data Acquisition and Analysis

  • Record high-resolution digital videos of the venules for offline analysis.

  • Quantify the following parameters using image analysis software:

    • Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined point in the venule per minute.

    • Leukocyte Rolling Velocity: Measure the time it takes for a rolling leukocyte to travel a defined distance (e.g., 100 µm) along the venular endothelium.

    • Number of Adherent Leukocytes: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm segment of the venule.

    • Leukocyte Emigration: Count the number of leukocytes that have transmigrated out of the venule into the surrounding tissue within the field of view.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of PAF C-16-Induced Leukocyte Rolling

PAF_Signaling cluster_endothelial Endothelial Cell cluster_leukocyte Leukocyte PAF PAF C-16 PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein PAFR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Weibel_Palade Weibel-Palade Bodies Ca2->Weibel_Palade triggers exocytosis PKC->Weibel_Palade triggers exocytosis P_selectin_vesicle P-selectin P_selectin_surface Surface P-selectin Weibel_Palade->P_selectin_surface translocation PSGL1 PSGL-1 P_selectin_surface->PSGL1 binds Leukocyte Leukocyte PSGL1->Leukocyte initiates rolling

Caption: PAF C-16 signaling in endothelial cells leading to leukocyte rolling.

Experimental Workflow for In Vivo Leukocyte Rolling Study

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation & Anesthesia Surgical_Prep Surgical Preparation (Mesentery or Cremaster) Animal_Prep->Surgical_Prep Baseline Baseline Recording (Intravital Microscopy) Surgical_Prep->Baseline PAF_Admin PAF C-16 Administration (Superfusion) Baseline->PAF_Admin Data_Acq Data Acquisition (Video Recording) PAF_Admin->Data_Acq Offline_Analysis Offline Video Analysis Data_Acq->Offline_Analysis Quantification Quantification of Rolling Parameters Offline_Analysis->Quantification Results Data Interpretation & Results Quantification->Results

Caption: Experimental workflow for studying PAF C-16 induced leukocyte rolling.

Logical Relationship of the Leukocyte Adhesion Cascade

Adhesion_Cascade Tethering Tethering & Rolling (Selectin-mediated) Activation Leukocyte Activation (Chemokine-mediated) Tethering->Activation Adhesion Firm Adhesion (Integrin-mediated) Activation->Adhesion Transmigration Transendothelial Migration Adhesion->Transmigration

Caption: The sequential steps of the leukocyte adhesion cascade.

References

Troubleshooting & Optimization

Pyrrolidino PAF C-16 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyrrolidino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, long-term storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a potent, synthetic analog of Platelet-Activating Factor (PAF) C-16. Due to its structural similarity to PAF, it is a powerful mediator of PAF-like biological activities. Its primary applications in research include the induction of platelet aggregation and hypotension. It is often used as a reference agonist in studies investigating the PAF receptor and its signaling pathways, as well as in the development of novel PAF receptor antagonists.

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[][2] Under these conditions, the compound is stable for at least one year.[]

Q3: How should I prepare and store solutions of this compound?

This compound is soluble in Phosphate Buffered Saline (PBS, pH 7.2) at a concentration of up to 25 mg/mL.[] It is crucial to handle the compound with care to maintain its activity.

  • Stock Solutions: To prepare a stock solution, reconstitute the lyophilized powder in PBS (pH 7.2) or another suitable solvent. It is advisable to prepare fresh solutions for each experiment to ensure optimal activity.

  • Aliquoting: If a stock solution needs to be stored, it should be dispensed into single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.

  • Storage of Solutions: For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C for up to six months. Always protect solutions from light.

Q4: What is the known stability of this compound in aqueous solutions?

While specific quantitative stability data for this compound in aqueous solution is limited, phospholipids, in general, are susceptible to hydrolysis. The stability of similar compounds, such as other PAF receptor antagonists, has been shown to be dependent on pH and temperature, with degradation occurring more rapidly in aqueous solutions, especially at non-optimal pH and higher temperatures. Therefore, it is strongly recommended to use freshly prepared solutions for experiments.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Lower than Expected Potency or Activity
Possible Cause Troubleshooting Step
Degradation of the compound Prepare a fresh stock solution from the lyophilized powder. Ensure that stored solutions have not exceeded their recommended storage time and have not undergone multiple freeze-thaw cycles.
Improper solvent Confirm that the solvent used is appropriate and does not interfere with the assay. For most biological assays, PBS (pH 7.2) is recommended.
Incorrect concentration Verify all calculations for the preparation of stock and working solutions. If possible, confirm the concentration using a suitable analytical method.
Batch-to-batch variability If you suspect variability between different lots of the compound, it is advisable to perform a dose-response curve with each new batch to determine its specific EC50.
Issue 2: Poor Solubility
Possible Cause Troubleshooting Step
Incorrect solvent While soluble in PBS, for higher concentrations, other solvents may be considered. However, their compatibility with the experimental system must be validated.
Low temperature of the solvent Ensure the solvent is at room temperature before attempting to dissolve the compound. Gentle warming to 37°C and sonication can aid in dissolution.
Precipitation during storage If precipitation is observed in a frozen stock solution upon thawing, gently warm the solution to 37°C and vortex to ensure it is fully redissolved before use.

Quantitative Data Summary

ParameterValueReference
Storage Temperature (Lyophilized) -20°C[]
Stability (Lyophilized) ≥ 1 year
Solubility in PBS (pH 7.2) 25 mg/mL

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) methods for assessing platelet function.

Materials:

  • This compound

  • Human whole blood from healthy donors

  • 3.2% Sodium Citrate

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Aggregometer

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Performance:

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Place a cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP as a reference for 100% aggregation.

    • Add a known concentration of this compound to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Perform a dose-response curve with varying concentrations of this compound to determine the EC50.

Protocol 2: In Vivo Hypotension Induction in a Rodent Model

This protocol provides a general workflow for assessing the hypotensive effects of this compound in an anesthetized rat model.

Materials:

  • This compound

  • Anesthetized rats (e.g., Wistar or Sprague-Dawley)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and data acquisition system

  • Saline (vehicle)

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the femoral vein for intravenous administration of the compound and the carotid artery for continuous monitoring of arterial blood pressure.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Compound Administration:

    • Prepare a stock solution of this compound in saline.

    • Administer a bolus intravenous injection of the vehicle (saline) to establish a baseline response.

    • Administer increasing doses of this compound intravenously and record the resulting changes in mean arterial pressure (MAP).

  • Data Analysis: Calculate the percentage decrease in MAP from the baseline for each dose and determine the dose-response relationship.

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor (GPCR) This compound->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Hypotension Hypotension Ca_release->Hypotension PKC->Platelet_Aggregation PKC->Hypotension

Caption: Signaling pathway of this compound via the PAF receptor.

Experimental_Workflow_Platelet_Aggregation cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Whole Blood (3.2% Sodium Citrate) PRP_Prep 2. Centrifuge (low speed) to obtain PRP Blood_Collection->PRP_Prep PPP_Prep 3. Centrifuge (high speed) to obtain PPP PRP_Prep->PPP_Prep Platelet_Adjust 4. Adjust Platelet Count in PRP using PPP PPP_Prep->Platelet_Adjust Pre_Warm 5. Pre-warm PRP to 37°C Platelet_Adjust->Pre_Warm Baseline 6. Establish Baseline in Aggregometer Pre_Warm->Baseline Add_Agonist 7. Add this compound Baseline->Add_Agonist Record 8. Record Light Transmission Add_Agonist->Record Dose_Response 9. Generate Dose-Response Curve Record->Dose_Response EC50 10. Calculate EC50 Dose_Response->EC50

Caption: Experimental workflow for in vitro platelet aggregation assay.

References

Preventing non-specific binding of Pyrrolidino PAF C-16 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Pyrrolidino PAF C-16 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16.[1] It is a potent phospholipid mediator that mimics the biological activities of PAF, such as platelet aggregation and hypotension, often with greater potency.[1] Non-specific binding (NSB) is a significant concern in assays involving this compound due to its lipid nature. Lipids can adhere to plastic surfaces and other molecules through hydrophobic interactions, leading to high background signals and inaccurate quantification of specific binding to its receptor.

Q2: What are the primary causes of high non-specific binding with this compound?

High non-specific binding of this compound can be attributed to several factors:

  • Hydrophobic Interactions: As a lipid, this compound can bind to hydrophobic surfaces of assay plates (e.g., polystyrene) and other plasticware.

  • Electrostatic Interactions: The charged phosphate group in the molecule can interact with charged surfaces or molecules.

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or lack of proper blocking agents can exacerbate non-specific interactions.

  • Ligand Aggregation: At high concentrations, lipid molecules can form micelles, which may lead to an increase in non-specific binding.

Q3: How can I measure the level of non-specific binding in my assay?

Non-specific binding is typically determined by measuring the binding of a labeled form of this compound in the presence of a large excess of an unlabeled competitor (a "cold" ligand). The unlabeled ligand will saturate the specific binding sites on the receptor, so any remaining detected signal from the labeled ligand is considered non-specific.

Troubleshooting Guides

This section provides solutions to common issues encountered during assays with this compound.

Issue 1: High Background Signal Across the Entire Assay Plate

High background noise can mask the specific signal, making data interpretation difficult.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, casein, or non-fat dry milk) or the incubation time. Test different blocking agents to find the most effective one for your system.Significant reduction in background signal, leading to an improved signal-to-noise ratio.
Suboptimal Buffer Composition Optimize the pH of your assay buffer. Increase the ionic strength by adding NaCl (e.g., 100-150 mM) to disrupt electrostatic interactions.[2]Decreased non-specific binding due to the shielding of charged interactions.
Ligand Adsorption to Plastic Add a non-ionic detergent like Tween-20 (0.01% - 0.05%) to the assay and wash buffers.[3][4] Use low-protein-binding assay plates.Reduced adherence of this compound to the plastic surfaces of the assay plate and other labware.
Issue 2: Inconsistent Results Between Replicates

Variability between replicate wells can compromise the reliability of your data.

Possible Cause Troubleshooting Step Expected Outcome
Improper Washing Increase the number of wash steps and the volume of wash buffer. Ensure consistent and thorough washing across all wells.More consistent removal of unbound ligand, leading to lower variability between replicates.
Pipetting Inaccuracies Calibrate pipettes regularly. Use low-retention pipette tips to ensure accurate dispensing of the lipid-containing solutions.Improved precision and accuracy in the volumes of reagents added to each well.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.Reduced variability across the plate, leading to more consistent and reliable data.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for PAF Receptor

This protocol is adapted from established methods for PAF receptor binding assays and can be used for this compound.

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from cells expressing the PAF receptor.

  • Radioligand: [³H]-PAF or another suitable radiolabeled PAF analog.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Blocking Agent: 1% Bovine Serum Albumin (BSA) in assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Low-protein-binding 96-well plates.

2. Procedure:

  • Plate Blocking: Add 200 µL of 1% BSA in assay buffer to each well of a low-protein-binding 96-well plate. Incubate for 1 hour at room temperature. Wash the wells three times with 200 µL of assay buffer.

  • Assay Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of receptor membrane preparation.

    • Non-Specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of radioligand solution, and 100 µL of receptor membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of unlabeled this compound, 50 µL of radioligand solution, and 100 µL of receptor membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to five times with 500 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize the effectiveness of common blocking agents and buffer additives in reducing non-specific binding. While specific data for this compound is limited, these tables provide a general guide based on studies of other ligands and assay types.

Table 1: Comparison of Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability; may not be suitable for all antibody-based detection systems.
Casein/Non-Fat Dry Milk 0.5% - 5% (w/v)Inexpensive and very effective at blocking.Contains phosphoproteins and biotin, which can interfere with certain detection methods.
Polyvinylpyrrolidone (PVP) 0.5% - 2% (w/v)Synthetic polymer, protein-free.May not be as effective as protein-based blockers in all situations.

Table 2: Effect of Assay Buffer Additives on Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Sodium Chloride (NaCl) 50 mM - 150 mMReduces non-specific electrostatic interactions by increasing ionic strength.
Tween-20 0.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.

Visualizations

Signaling Pathway of PAF Receptor

This compound, as a PAF analog, is expected to activate the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades through Gq and Gi proteins, leading to various cellular responses.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Cellular Responses Cellular Responses PKC->Cellular Responses Ca->Cellular Responses cAMP->Cellular Responses decreased Pyrrolidino_PAF Pyrrolidino PAF C-16 Pyrrolidino_PAF->PAFR

PAF Receptor Signaling Pathway
Experimental Workflow for a Competitive Binding Assay

The following diagram illustrates the key steps in a competitive binding assay to determine the affinity of this compound for its receptor.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis A Prepare Receptor Membranes D Incubate Receptor with Radioligand and varying concentrations of Unlabeled Ligand A->D B Prepare Radiolabeled Ligand ([³H]-PAF) B->D C Prepare Unlabeled Ligand (this compound) C->D E Separate Bound from Free Ligand (Filtration) D->E F Quantify Bound Radioligand (Scintillation Counting) E->F G Data Analysis (IC₅₀ Determination) F->G Troubleshooting_NSB cluster_blocking Blocking Optimization cluster_buffer Buffer Optimization cluster_wash Washing Protocol cluster_materials Materials Start High Non-Specific Binding (NSB) Observed Block1 Increase Blocking Agent Concentration/Time Start->Block1 Block2 Test Alternative Blocking Agents (e.g., Casein) Block1->Block2 If NSB persists Buffer1 Increase Ionic Strength (add NaCl) Block2->Buffer1 If NSB persists Buffer2 Add Non-Ionic Detergent (e.g., Tween-20) Buffer1->Buffer2 If NSB persists Wash1 Increase Number and Volume of Washes Buffer2->Wash1 If NSB persists Materials1 Use Low-Protein-Binding Plates and Tips Wash1->Materials1 If NSB persists End NSB Reduced Materials1->End If successful

References

Troubleshooting inconsistent results in platelet aggregation with Pyrrolidino PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pyrrolidino PAF C-16 in platelet aggregation studies. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from PAF C-16?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is a potent mediator of PAF-like activities, including platelet aggregation. Notably, it is approximately 3-10 times more potent than PAF C-16 itself, meaning it can induce platelet aggregation at lower concentrations.[1][2]

Q2: What is the mechanism of action for this compound in platelet aggregation?

This compound, like endogenous PAF, acts by binding to the PAF receptor (PAF-R), a G-protein coupled receptor on the surface of platelets.[3][4] This binding initiates a signaling cascade that leads to a change in platelet shape, degranulation, and ultimately, aggregation.[5] The signaling pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium, which is a critical step for platelet activation.

Q3: What is the recommended storage and stability for this compound?

This compound is typically supplied as a lyophilized powder and should be stored at -20°C. Under these conditions, it is stable for at least one year.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in an appropriate solvent. This compound is soluble in PBS (pH 7.2) at a concentration of up to 25 mg/ml. Once a stock solution is prepared, it is advisable to store it in aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No Platelet Aggregation Observed

Q: I've added this compound to my platelet-rich plasma (PRP), but I'm not seeing any aggregation. What could be the problem?

A: Several factors could contribute to a lack of platelet aggregation. Consider the following possibilities:

  • Agonist Concentration is Too Low: There is a threshold concentration required to induce aggregation. For PAF, this is around 100 nM. Since this compound is more potent, the required concentration may be lower, but a dose-response curve should be established.

  • Improper Agonist Preparation or Storage: Ensure your stock solution was prepared correctly and has not degraded. Repeated freeze-thaw cycles can reduce its efficacy.

  • Platelet Preparation Issues: Platelets are sensitive and can be activated or rendered unresponsive during preparation. Ensure that centrifugation speeds and times for preparing PRP are optimized and consistent. Delays in processing blood samples can also alter platelet reactivity.

  • Individual Donor Variability: Platelet responses to agonists can be highly variable between individuals. It is possible to encounter donors whose platelets are naturally unresponsive to PAF. It is recommended to test multiple healthy donors to confirm if the issue is with the agonist or the specific platelet sample.

  • Incorrect Anticoagulant: The choice of anticoagulant can impact platelet function. 3.2% or 3.8% sodium citrate is standard for platelet aggregation studies. The use of other anticoagulants like EDTA is not suitable as it chelates calcium, which is essential for aggregation.

Issue 2: Inconsistent or Variable Aggregation Results

Q: My platelet aggregation results with this compound are not consistent from one experiment to the next. Why is this happening?

A: Inconsistency in platelet aggregation is a common challenge. Here are some key areas to investigate:

  • Pre-analytical Variables: Strict standardization of your pre-analytical phase is crucial. This includes:

    • Blood Collection: Use a consistent technique with minimal venous occlusion.

    • Sample Handling: Store and transport blood samples at room temperature. Cooling can activate platelets. Process samples within a consistent timeframe, ideally within 4 hours of collection.

    • Centrifugation: Use a standardized protocol for PRP preparation, as variations in g-force and spin time will affect the platelet count.

  • Platelet Count: Platelet aggregation is dependent on the platelet count in the PRP. For consistency, it is advisable to adjust the platelet count to a standard value (e.g., 200-400 x 10⁹/L) using platelet-poor plasma (PPP).

  • pH of PRP: Platelet aggregation should be performed at a physiological pH. Ensure your PRP is handled in a way that minimizes changes in pH.

  • Temperature: Perform the aggregation assay at a consistent temperature, typically 37°C.

Issue 3: Observing Biphasic or Reversible Aggregation

Q: I'm observing a two-wave (biphasic) or reversible aggregation pattern with this compound. Is this normal?

A: Yes, this can be a normal observation, particularly with lower concentrations of PAF agonists.

  • Concentration-Dependent Effect: Lower concentrations of PAF tend to induce reversible or two-wave aggregation. In contrast, higher concentrations typically result in irreversible aggregation. If you are aiming for irreversible aggregation, you may need to increase the concentration of this compound. A dose-response experiment is the best way to determine the optimal concentration for your desired outcome.

  • Secondary Wave Inhibition: The second wave of aggregation induced by PAF is associated with the release of other platelet agonists like thromboxane A2. In some cases, if there is an issue with this secondary release, you may only observe the primary, reversible wave of aggregation.

Quantitative Data Summary

ParameterValue/RangeSource
This compound Potency 3-10 times more potent than PAF C-16
This compound Solubility Up to 25 mg/ml in PBS (pH 7.2)
This compound Stability ≥ 1 year at -20°C (lyophilized)
PAF Aggregation Dose Range 50 nM to 14 µM
PAF Aggregation Threshold Approximately 100 nM
Irreversible Aggregation (PAF) > 2 x 10⁻⁷ mol/L (200 nM)
Standard Platelet Count for LTA 200-400 x 10⁹/L
Blood Sample Processing Time Within 4 hours of collection

Experimental Protocols

Protocol: Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the key steps for performing a platelet aggregation assay with this compound.

  • Blood Collection and PRP Preparation:

    • Collect whole blood from healthy, fasting donors into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Transfer the upper PRP layer to a separate tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using PPP.

  • Preparation of this compound Working Solutions:

    • Reconstitute the lyophilized this compound in PBS (pH 7.2) to create a stock solution.

    • Perform serial dilutions of the stock solution to create a range of working concentrations to establish a dose-response curve.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.

    • Add a standardized volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to stabilize for a few minutes.

    • Add a small volume of the this compound working solution to the PRP to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Analyze the aggregation curve for parameters such as maximum aggregation (%), slope, and lag phase.

Visualizations

PAF_Signaling_Pathway This compound Signaling Pathway in Platelets PAF This compound PAFR PAF Receptor (PAF-R) PAF->PAFR Binds to G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Increase in Intracellular Ca2+ IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change Degranulation Degranulation Ca_Mobilization->Degranulation PKC->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation Degranulation->Aggregation Releases secondary agonists (ADP, TXA2)

Caption: Signaling pathway of this compound induced platelet aggregation.

Experimental_Workflow Platelet Aggregation Experimental Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Centrifugation 2. Centrifugation (Low Speed) to get PRP Blood_Collection->PRP_Centrifugation PPP_Centrifugation 3. Centrifugation (High Speed) to get PPP PRP_Centrifugation->PPP_Centrifugation Platelet_Adjustment 4. Adjust Platelet Count of PRP with PPP PPP_Centrifugation->Platelet_Adjustment Pre_warming 5. Pre-warm Samples to 37°C Platelet_Adjustment->Pre_warming Calibration 6. Calibrate Aggregometer (PRP=0%, PPP=100%) Pre_warming->Calibration Stabilization 7. Stabilize PRP in Cuvette Calibration->Stabilization Add_Agonist 8. Add this compound Stabilization->Add_Agonist Record 9. Record Aggregation Add_Agonist->Record

Caption: Standard workflow for a platelet aggregation experiment.

Troubleshooting_Flowchart Troubleshooting Inconsistent Platelet Aggregation Start Inconsistent Aggregation Results Check_Preanalytical Review Pre-analytical Variables (Collection, Handling, Time) Start->Check_Preanalytical Standardized Are they standardized? Check_Preanalytical->Standardized Yes Not_Standardized Standardize Protocol (See Protocol Section) Check_Preanalytical->Not_Standardized No Check_Agonist Check Agonist (Preparation, Storage, Concentration) Standardized->Check_Agonist Not_Standardized->Start Agonist_OK Is agonist preparation correct? Check_Agonist->Agonist_OK Yes Agonist_Not_OK Prepare Fresh Agonist and Perform Dose-Response Check_Agonist->Agonist_Not_OK No Check_Platelet_Count Check Platelet Count in PRP Agonist_OK->Check_Platelet_Count Agonist_Not_OK->Start Count_OK Is count consistent? Check_Platelet_Count->Count_OK Yes Count_Not_OK Adjust Platelet Count to Standard Value Check_Platelet_Count->Count_Not_OK No Consider_Donor Consider Donor Variability (Test Multiple Donors) Count_OK->Consider_Donor Count_Not_OK->Start End Consistent Results Consider_Donor->End

Caption: A logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Pyrrolidino PAF C-16 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pyrrolidino PAF C-16 in in vivo studies. Given the limited specific data available for "this compound," this guide draws upon information regarding the well-characterized parent compound, Platelet-Activating Factor (PAF) C-16, and general principles for in vivo studies with PAF receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to PAF C-16?

While specific data on "this compound" is scarce in published literature, the name suggests it is a synthetic analog of Platelet-Activating Factor (PAF) C-16. PAF C-16 is an endogenous lipid mediator with a C16 alkyl chain at the sn-1 position of the glycerol backbone.[1] The "pyrrolidino" modification likely refers to a substitution on the phosphocholine headgroup, potentially altering its binding affinity, potency, or pharmacokinetic properties compared to the native PAF C-16. Researchers should initially assume it functions as a PAF receptor agonist, but empirical validation is crucial.

Q2: What is the established mechanism of action for PAF receptor agonists?

PAF and its agonists exert their effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][3] This interaction initiates a cascade of intracellular signaling pathways.[2] Depending on the cell type, this can lead to various physiological responses, including platelet aggregation, inflammation, increased vascular permeability, and bronchoconstriction. The signaling is primarily mediated through Gq and Gi proteins, leading to downstream activation of phospholipase C and mobilization of intracellular calcium.

Q3: How should I prepare and handle this compound for in vivo experiments?

Based on the properties of PAF C-16, the following handling procedures are recommended. Always refer to the manufacturer's specific instructions if available.

Parameter Recommendation Source
Solubility Soluble in water up to 100 mM.
Storage Store at -20°C.
Reconstitution For in vivo use, dissolve in a sterile, biocompatible vehicle such as saline or PBS. The use of a carrier protein like bovine serum albumin (BSA) may be necessary to prevent aggregation and improve stability in aqueous solutions.General Practice
Stability Prepare fresh solutions for each experiment to avoid degradation.General Practice

Q4: What is a recommended starting concentration for an in vivo study with a PAF receptor agonist?

Determining the optimal in vivo concentration requires a dose-response study. However, based on studies with other PAF receptor agonists and related compounds, a starting range can be estimated. It is crucial to begin with a low dose and escalate to determine the effective and non-toxic range in your specific animal model.

Compound Type Example Compound Dose Range (in vivo) Animal Model Source
S1P1 AgonistAnalogue 221 and 3 mg/kg (oral)Rats
PAF Receptor AntagonistRP 48740Dose-dependent inhibition observedHealthy male volunteers
PAF-1.5 µg/kg (IV)Rats

Recommendation: For a novel compound like this compound, a conservative starting point would be in the low microgram per kilogram range, administered intravenously or intraperitoneally.

Q5: What are some common adverse effects to monitor during in vivo studies?

Given that PAF is a potent inflammatory mediator, it is essential to monitor animals for signs of adverse reactions, which may include:

  • Hypotension (a drop in blood pressure)

  • Bronchoconstriction and respiratory distress

  • Increased vascular permeability, leading to edema

  • Systemic inflammatory response, potentially leading to shock at higher doses

  • Thrombocytopenia (a drop in platelet count) due to platelet aggregation

Troubleshooting Guide

Q1: I am not observing the expected biological response after administering this compound. What could be the issue?

Potential Cause Troubleshooting Step
Sub-optimal Dose The administered dose may be too low. Perform a dose-escalation study to identify the effective concentration.
Compound Instability The compound may have degraded. Prepare fresh solutions immediately before each experiment. Consider using a carrier protein like BSA to improve stability in your vehicle.
Incorrect Administration Route The chosen route of administration (e.g., oral) may result in poor bioavailability. Consider intravenous (IV) or intraperitoneal (IP) injection for more direct systemic exposure.
Animal Model Specifics The expression and sensitivity of PAF receptors can vary between species, strains, and even sexes. Ensure your animal model is appropriate for studying PAF signaling.
Inactive Compound Verify the identity and purity of your this compound batch through analytical methods.

Q2: I am observing high toxicity or mortality in my animal models. What should I do?

Potential Cause Troubleshooting Step
Dose is too High Immediately reduce the dose. Your initial dose-response study should include a maximum tolerated dose (MTD) assessment.
Vehicle-related Toxicity Ensure the vehicle used to dissolve the compound is non-toxic and administered at an appropriate volume.
Rapid Infusion Rate For IV administration, a rapid infusion can lead to acute cardiovascular effects. Consider a slower infusion rate.
Hypersensitivity of Animal Model Your specific animal strain may be particularly sensitive to PAF-induced inflammation.

Q3: My experimental results are not reproducible. What factors should I consider?

Potential Cause Troubleshooting Step
Variability in Compound Preparation Standardize your protocol for reconstituting and diluting the compound. Prepare fresh for each experiment.
Inconsistent Animal Characteristics Ensure that animals used in your studies are of the same species, strain, age, and sex. House them under identical environmental conditions.
Circadian Rhythm Effects The response to inflammatory stimuli can vary with the time of day. Conduct your experiments at the same time each day.
Experimental Procedure Variations Minor variations in injection technique, timing of measurements, or handling stress can impact results. Standardize all experimental procedures.

Experimental Protocols

Protocol: In Vivo Dose-Response Study for a PAF Receptor Agonist

  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats). Acclimatize animals for at least one week before the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline with 0.1% BSA). Perform serial dilutions to create a range of doses.

  • Dosing:

    • Divide animals into groups (n=5-8 per group), including a vehicle control group.

    • Administer the compound via the chosen route (e.g., IV or IP).

    • Dose escalation: Start with a low dose (e.g., 1 µg/kg) and increase logarithmically in subsequent groups (e.g., 10 µg/kg, 100 µg/kg).

  • Monitoring and Sample Collection:

    • Monitor animals for adverse effects at regular intervals.

    • At a predetermined time point post-administration (e.g., 15 minutes for acute effects, or longer for inflammatory cell infiltration), collect blood samples for analysis (e.g., platelet counts, cytokine levels).

    • Harvest tissues of interest for further analysis (e.g., histology, gene expression).

  • Data Analysis:

    • Plot the biological response as a function of the dose to determine the dose-response curve.

    • Calculate the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAF_R PAF Receptor (GPCR) This compound->PAF_R Binds to Gq Gq PAF_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular mobilization) IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->Response

Caption: PAF Receptor Signaling Pathway

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_dose_finding Phase 2: Dose-Finding Study cluster_definitive_study Phase 3: Definitive In Vivo Study A Define Objectives & Animal Model B Prepare this compound Stock Solution A->B C Administer Escalating Doses (including vehicle control) B->C D Monitor for Acute Effects & Toxicity C->D E Collect Samples at Predetermined Timepoints D->E F Analyze Data & Determine ED50/MTD E->F G Select Optimal Dose Based on Phase 2 F->G Inform H Conduct Experiment with Treatment & Control Groups G->H I Collect & Analyze Endpoint Data H->I

Caption: Workflow for In Vivo Concentration Optimization

References

Overcoming vehicle effects in Pyrrolidino PAF C-16 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to vehicle effects in Pyrrolidino PAF C-16 experiments.

Troubleshooting Guide: Overcoming Vehicle Effects

This compound, a potent analog of Platelet-Activating Factor (PAF) C-16, is a lipid mediator requiring careful consideration of the vehicle used for its delivery in both in vitro and in vivo models. The choice of vehicle can significantly impact experimental outcomes, potentially leading to confounding results. This guide addresses common issues and provides solutions for mitigating vehicle-specific effects.

Issue 1: Unexpected Cellular Responses or Toxicity in Control Groups

Question: My vehicle control group (e.g., cells treated with the vehicle alone) is showing unexpected changes in viability, morphology, or signaling pathway activation. How can I troubleshoot this?

Answer:

This is a common issue and highlights the importance of rigorous vehicle validation. The vehicle itself may be exerting biological effects. Here’s a systematic approach to troubleshoot this problem:

1. Review Your Vehicle Choice and Concentration:

  • Phosphate-Buffered Saline (PBS): this compound is soluble in PBS (pH 7.2). For many cell-based assays, this is the ideal vehicle as it is physiologically compatible and generally inert. If you are using a different buffer, ensure it does not contain components that could interfere with your assay.

  • Bovine Serum Albumin (BSA): BSA is often used to maintain the solubility and stability of lipid mediators. However, BSA itself can have biological effects.[1][2] Commercial preparations of BSA can contain contaminating lipids and other molecules that may trigger cellular responses. Furthermore, BSA has been shown to have pro-inflammatory effects in a dose-dependent manner.[2]

    • Recommendation: If using BSA, opt for a fatty-acid-free formulation. It is crucial to test a range of BSA concentrations to find the lowest effective concentration that maintains this compound solubility without inducing baseline effects in your control group. The ratio of the lipid mediator to BSA is a critical parameter that needs to be optimized and consistently maintained.[3][4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent capable of dissolving a wide range of hydrophobic compounds. However, it is not biologically inert and can induce various cellular effects.

    • Recommendation: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.1%. It is essential to perform a dose-response experiment with DMSO alone to determine the highest concentration your specific cell type can tolerate without showing adverse effects on viability, metabolism, or the signaling pathways you are investigating.

2. Perform Comprehensive Vehicle Control Experiments:

A proper vehicle control is essential for interpreting your results accurately. Your experimental design should include the following groups:

  • Untreated Control: Cells in media alone.
  • Vehicle Control: Cells treated with the highest concentration of the vehicle used to deliver this compound.
  • Experimental Group(s): Cells treated with this compound dissolved in the vehicle.

By comparing the untreated control to the vehicle control, you can isolate any effects caused by the vehicle itself.

Issue 2: Poor Solubility or Precipitation of this compound

Question: I am observing precipitation of this compound in my stock solution or in the culture medium. What can I do?

Answer:

This compound is a lipid and can be challenging to keep in solution, especially in aqueous buffers at high concentrations.

  • Stock Solution Preparation: For preparing high-concentration stock solutions, consider using an organic solvent like DMSO. Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: When diluting the stock solution into your aqueous experimental buffer or media, it is crucial to do so with vigorous vortexing or sonication to ensure proper dispersion. Prepare working solutions fresh for each experiment.

  • Inclusion of a Carrier Protein: If you are still experiencing solubility issues in your final assay concentration, consider the inclusion of fatty-acid-free BSA. As mentioned previously, start with low concentrations and validate the effects of the BSA itself.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Question: My experimental results with this compound are highly variable between experiments. What could be the cause?

Answer:

In addition to the vehicle effects, other factors can contribute to a lack of reproducibility.

  • Vehicle Preparation: Ensure your vehicle is prepared consistently in every experiment. For BSA solutions, the source and lot number should be recorded, as there can be variability between batches.

  • Lipid Mediator to BSA Ratio: If using BSA, the molar ratio of this compound to BSA can significantly impact its bioavailability and activity. This ratio should be carefully controlled and kept constant across all experiments.

  • Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. Use cells within a defined passage number range for all your experiments.

Data on Vehicle Effects

The following table summarizes the potential effects of commonly used vehicles in cell-based assays. It is crucial to empirically determine the optimal, non-interfering concentration for your specific experimental system.

VehicleCommon Concentration Range (in vitro)Potential Confounding EffectsRecommendations
PBS (pH 7.2) N/AGenerally considered inert and the preferred vehicle when solubility allows.Use as the primary vehicle whenever possible.
BSA (Bovine Serum Albumin) 0.1 - 1%Can contain lipid contaminants. May have pro-inflammatory effects. Can alter cell function even in the absence of added fatty acids.Use fatty-acid-free BSA. Perform dose-response controls to identify a non-interfering concentration. Maintain a consistent lipid-to-BSA ratio.
DMSO (Dimethyl Sulfoxide) 0.01 - 1%Can affect cell viability, lipid metabolism, and oxidative stress in a dose-dependent manner. Can enhance membrane permeability.Keep the final concentration below 0.1%. Conduct thorough dose-response experiments for your specific cell type and endpoint.

Experimental Protocols

Protocol: Determining the Optimal Vehicle Concentration

This protocol outlines the steps to validate a vehicle for your this compound experiments.

  • Cell Seeding: Plate your cells at the desired density for your primary experiment and allow them to adhere overnight.

  • Vehicle Preparation: Prepare a series of dilutions of your chosen vehicle (e.g., DMSO: 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%; BSA: 1%, 0.5%, 0.25%, 0.1%, 0.05%) in your cell culture medium.

  • Treatment: Remove the old medium from your cells and replace it with the medium containing the different vehicle concentrations. Include an "untreated" control with fresh medium only.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment.

  • Endpoint Analysis: Assess the same endpoints you will measure in your main experiment. This could include:

    • Cell viability (e.g., MTT, trypan blue exclusion).

    • Cell morphology (microscopic examination).

    • Basal signaling pathway activation (e.g., Western blot for key signaling proteins).

    • Gene expression (e.g., qPCR for relevant target genes).

  • Data Analysis: Identify the highest concentration of the vehicle that does not cause a significant change in your measured endpoints compared to the untreated control. This will be your maximum tolerated vehicle concentration for your experiments.

Visualizations

Signaling Pathway of this compound

This compound, as a PAF analog, is expected to activate the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.

PAF_Signaling_Pathway Pyrrolidino_PAF This compound PAFR PAF Receptor (PAFR) (GPCR) Pyrrolidino_PAF->PAFR Binds to Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Cascade (ERK, JNK, p38) Gi->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_Response Contributes to PKC->MAPK Activates MAPK->Cellular_Response Leads to Vehicle_Control_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_vehicle Prepare Serial Dilutions of Vehicle (e.g., DMSO, BSA in media) seed_cells->prepare_vehicle add_treatments Add Vehicle Dilutions and Controls to Wells prepare_vehicle->add_treatments incubate Incubate for Experimental Duration add_treatments->incubate assay Perform Endpoint Assay (e.g., Viability, Western Blot, qPCR) incubate->assay analyze Analyze Data assay->analyze determine_max_conc Determine Max. Non-interfering Vehicle Concentration analyze->determine_max_conc end End determine_max_conc->end

References

Interpreting off-target effects of Pyrrolidino PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyrrolidino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the effects of this compound in experimental settings, with a focus on understanding potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. Its primary and well-documented mechanism of action is as a potent agonist of the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR).[1][2] Upon binding to PAF-R, it initiates a cascade of intracellular signaling events.

Q2: How does the potency of this compound compare to the endogenous PAF C-16?

This compound is reported to be a highly potent mediator of PAF-like activities. Studies have shown it to be approximately 3 to 10 times more potent than the natural PAF C-16 in inducing biological responses such as hypotension and platelet aggregation.[1][2]

Q3: What are the known downstream signaling pathways activated by this compound?

As a PAF-R agonist, this compound is expected to activate the same downstream pathways as endogenous PAF. The PAF receptor is known to couple to Gq, Gi, and G12/13 proteins, leading to the activation of multiple signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another significant pathway activated is the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38 pathways.

Q4: Is there any information available on the off-target effects of this compound?

Currently, there is a lack of publicly available data from comprehensive selectivity profiling studies specifically for this compound against a broad panel of other receptors, enzymes, or ion channels. While its on-target activity at the PAF receptor is well-established, its off-target profile remains largely uncharacterized. Researchers should, therefore, exercise caution and consider performing their own selectivity assessments, especially when observing unexpected experimental outcomes.

Q5: What are some potential, hypothetical off-target effects to consider for a lipid-like molecule such as this compound?

Given its structure as a phospholipid analog, potential off-target effects of this compound might involve interactions with other receptors that bind lipid mediators or interference with lipid metabolic enzymes. It is conceivable that at higher concentrations, it could interact with other G-protein coupled receptors that have lipid-binding pockets or modulate the activity of phospholipases or lipid kinases. However, without experimental data, these remain speculative.

Troubleshooting Guide

This guide provides solutions to specific issues that researchers might encounter during their experiments with this compound, with a focus on differentiating on-target from potential off-target effects.

Issue Potential Cause Recommended Action
Higher than expected potency or efficacy in a cellular assay. 1. On-Target Effect: The specific cell line may have a very high expression of the PAF receptor. 2. Off-Target Effect: The observed response could be a composite of PAF receptor activation and an off-target effect.1. Quantify PAF Receptor Expression: Perform qPCR or western blotting to determine the relative expression level of PAF-R in your cell line compared to other standard cell lines. 2. Use a PAF Receptor Antagonist: Pre-treat the cells with a specific PAF receptor antagonist (e.g., WEB 2086, BN 52021). If the enhanced effect is completely blocked, it is likely on-target. If a residual effect remains, an off-target mechanism may be involved.
Inconsistent or variable results in platelet aggregation assays. 1. Reagent Instability: this compound, like other lipids, may be prone to degradation or aggregation in aqueous solutions. 2. Platelet Preparation Variability: Platelet reactivity can vary significantly between donors and with handling procedures.1. Fresh Reagent Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize Platelet Preparation: Follow a strict, standardized protocol for platelet-rich plasma (PRP) preparation. Allow platelets to rest for a consistent period before starting the assay.
Observed cellular response does not align with known PAF receptor signaling pathways. 1. Cell-Specific Signaling: The downstream coupling of the PAF receptor can be cell-type dependent. 2. Off-Target Activity: The compound may be activating a different receptor or signaling pathway at the concentrations used.1. Pathway Profiling: Use specific inhibitors for various signaling pathways (e.g., PLC, PI3K, MAPK inhibitors) to dissect the downstream signaling in your specific cell type. 2. Broad Receptor Antagonist Screening: If a specific off-target is suspected, use a relevant antagonist to see if the effect is blocked. Consider a broader off-target screening assay if the effect is persistent and unexplained.
Difficulty in reproducing results from the literature. 1. Different Experimental Conditions: Minor variations in cell line passage number, serum concentration, or assay buffer composition can impact results. 2. Compound Purity and Formulation: The purity and formulation of the this compound used may differ.1. Detailed Protocol Comparison: Carefully compare your experimental protocol with the published method, paying close attention to all details. 2. Certificate of Analysis: Verify the purity and identity of your compound batch using the certificate of analysis provided by the supplier.

Quantitative Data Summary

As there is limited public data on the off-target binding profile of this compound, the following table presents a hypothetical selectivity profile to illustrate how such data would be presented. Researchers must perform their own experiments to determine the actual values.

Target Assay Type This compound Activity (IC50/EC50) Reference Compound Activity
PAF Receptor (Human) [³H]-PAF BindingEC50: 0.5 nMPAF C-16 EC50: 2.5 nM
Hypothetical Off-Target: GPCR X Radioligand BindingIC50: > 10 µMKnown Ligand IC50: 50 nM
Hypothetical Off-Target: Enzyme Y Enzymatic ActivityIC50: > 10 µMKnown Inhibitor IC50: 100 nM
Hypothetical Off-Target: Ion Channel Z ElectrophysiologyIC50: > 10 µMKnown Blocker IC50: 200 nM

Experimental Protocols

Protocol 1: PAF Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity of this compound to the PAF receptor.

  • Membrane Preparation:

    • Culture cells expressing the human PAF receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF, typically at its Kd concentration), and a range of concentrations of unlabeled this compound (or a reference compound).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

    • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled PAF receptor antagonist.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Functional Assay - Calcium Mobilization

This protocol measures the functional activity of this compound by quantifying its ability to induce intracellular calcium release.

  • Cell Preparation:

    • Plate PAF receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

    • Wash the cells gently with HBSS to remove excess dye.

  • Calcium Flux Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an injection module (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence intensity over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a range of concentrations of this compound into the wells.

    • Continue to record the fluorescence signal for a few minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) represents the calcium response.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

PAF_Signaling_Pathway Pyrrolidino_PAF This compound PAFR PAF Receptor (GPCR) Pyrrolidino_PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Gq->MAPK_Cascade PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_Release->Cellular_Response PKC->MAPK_Cascade Activates PKC->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: On-target signaling pathway of this compound via the PAF Receptor.

Experimental_Workflow cluster_on_target On-Target Activity Assessment cluster_off_target Off-Target Activity Assessment cluster_interpretation Data Interpretation Binding_Assay Radioligand Binding Assay (Determine IC50) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay Calcium Mobilization Assay (Determine EC50) Functional_Assay->SAR_Analysis Selectivity_Screen Broad Receptor/Enzyme Screen (e.g., Eurofins SafetyScreen) Counter_Screen Functional Counter-Screen (for identified off-targets) Selectivity_Screen->Counter_Screen Counter_Screen->SAR_Analysis Troubleshooting Troubleshoot Anomalous Results (using antagonist controls) SAR_Analysis->Troubleshooting

Caption: Workflow for assessing on- and potential off-target effects.

References

Validation & Comparative

Potency Showdown: Pyrrolidino PAF C-16 versus PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative potency of Pyrrolidino PAF C-16 and its parent compound, Platelet-Activating Factor C-16 (PAF C-16).

This guide provides a detailed comparison of the biological potency of this compound, a synthetic analog, and the naturally occurring signaling phospholipid, PAF C-16. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic agent selection. This document summarizes available quantitative data, outlines detailed experimental protocols for potency assessment, and provides visual representations of key biological pathways and experimental workflows.

Data Presentation: A Head-to-Head Potency Comparison

CompoundRelative Potency vs. PAF C-16Key Biological Activities
PAF C-16 1x (Baseline)Platelet Aggregation, Hypotension, Inflammation
This compound 3-10x more potentPlatelet Aggregation, Hypotension

Note: The relative potency is a summarized finding from multiple sources. Specific fold-increase may vary depending on the assay and experimental conditions.

Understanding the Mechanism: The PAF Receptor Signaling Pathway

Both PAF C-16 and this compound exert their effects by binding to and activating the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). Activation of PAFR triggers a cascade of intracellular signaling events, primarily through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), culminating in various cellular responses such as platelet aggregation, inflammation, and vasodilation.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular PAFR PAFR G_protein Gαq/βγ PAFR->G_protein Activates Ligand PAF C-16 or This compound Ligand->PAFR Binding & Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols for Potency Determination

The potency of PAF C-16 and its analogs is typically assessed through in vitro and in vivo assays that measure their biological activity. Key experimental methodologies are detailed below.

Platelet Aggregation Assay

This in vitro assay is a gold standard for assessing the pro-aggregatory potency of PAF analogs. It measures the ability of a compound to induce the clumping of platelets in a sample of platelet-rich plasma (PRP).

Objective: To determine the concentration-dependent platelet aggregation induced by PAF C-16 and this compound and to calculate their respective EC50 values.

Materials:

  • Freshly drawn human or animal (e.g., rabbit) blood anti-coagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • PAF C-16 and this compound stock solutions.

  • Saline or appropriate buffer.

  • Platelet aggregometer.

  • Cuvettes with stir bars.

  • Pipettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP using PPP if necessary.

  • Assay Performance:

    • Pre-warm the PRP sample to 37°C in the aggregometer.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a small volume of the test compound (PAF C-16 or this compound) at various concentrations to the PRP in the cuvette.

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the agonist.

    • Plot the concentration of the agonist against the percentage of aggregation to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each compound.

Calcium Mobilization Assay

This in vitro assay measures the increase in intracellular calcium concentration following receptor activation, which is a key downstream event in the PAF signaling pathway.

Objective: To quantify the intracellular calcium release in response to PAF C-16 and this compound in a cell-based assay.

Materials:

  • Cells expressing the PAF receptor (e.g., HEK293 cells transfected with the PAFR gene).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • PAF C-16 and this compound stock solutions.

  • Fluorescence plate reader with kinetic reading capabilities.

  • Multi-well plates (e.g., 96-well black, clear bottom).

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells in the multi-well plates and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove extracellular dye.

  • Assay Performance:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add different concentrations of PAF C-16 or this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration.

    • Plot the concentration of the agonist against the peak fluorescence response to generate a dose-response curve.

    • Calculate the EC50 value for each compound.

Experimental Workflow for Potency Comparison

The following diagram illustrates a typical workflow for comparing the potency of PAF C-16 and this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_compounds Prepare Stock Solutions (PAF C-16 & this compound) assay Perform Potency Assay (e.g., Platelet Aggregation or Calcium Mobilization) prep_compounds->assay prep_bio_material Prepare Biological Material (e.g., Platelet-Rich Plasma or PAFR-expressing Cells) prep_bio_material->assay dose_response Generate Dose-Response Curves assay->dose_response calc_ec50 Calculate EC50 Values dose_response->calc_ec50 compare Compare Potency calc_ec50->compare conclusion Draw Conclusions compare->conclusion

Caption: Experimental Workflow for Potency Comparison.

Validating PAF Receptor Modulation: A Comparative Analysis of Pyrrolidino PAF C-16 and Established Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise activity of molecular probes is paramount. This guide provides a comparative analysis of Pyrrolidino PAF C-16 and other well-established Platelet-Activating Factor (PAF) receptor modulators. While initially investigated in the context of PAF receptor activity, this guide clarifies the current understanding of this compound's function and contrasts it with recognized PAF receptor antagonists.

Recent investigations and available data indicate that this compound, a synthetic analog of PAF C-16, acts as a potent agonist of the PAF receptor. It has been reported to be approximately 3-10 times more potent than PAF itself in inducing PAF-like activities such as hypotension and platelet aggregation[1][2]. This is a critical distinction from PAF receptor antagonists, which block the receptor and inhibit PAF-induced responses.

This guide will therefore first clarify the role of this compound as a potent PAF receptor agonist and then provide a detailed comparison of established PAF receptor antagonists: WEB 2086, Ginkgolide B, and LAU-0901. This comparative analysis is supported by experimental data and detailed protocols to aid in the validation of PAF receptor antagonism in your research.

Comparative Analysis of PAF Receptor Antagonists

To objectively assess the performance of different PAF receptor antagonists, their potency is often evaluated using in vitro assays that measure their ability to inhibit PAF-induced biological responses. The most common metrics are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

AntagonistAssay TypeSpeciesIC50 (µM)Ki (nM)Reference
WEB 2086 Platelet AggregationHuman0.17-[3]
Neutrophil AggregationHuman0.36-[3]
PAF Receptor BindingHuman-9.9[4]
Ginkgolide B Platelet AggregationHuman2.5 (as µg/mL)-
PAF Receptor BindingRat-2500
LAU-0901 Not availableNot availableNot availableNot available

Note: Direct comparative studies including all three antagonists under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. The potency of Ginkgolide B can vary depending on the preparation and assay conditions.

Experimental Protocols for Validating PAF Receptor Antagonism

The following are detailed methodologies for key experiments used to validate the antagonistic activity of compounds at the PAF receptor.

In Vitro Validation

1. Platelet Aggregation Inhibition Assay

This assay is a functional measure of a compound's ability to inhibit PAF-induced platelet aggregation, a primary physiological response mediated by the PAF receptor.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate (9:1, blood:citrate).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to 2.5 x 10^8 platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500 x g for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C for 10 minutes.

    • Add 450 µL of the adjusted PRP to a siliconized glass cuvette with a stir bar.

    • Add 50 µL of the test antagonist at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C with stirring (1200 rpm) in a platelet aggregometer.

    • Initiate aggregation by adding a submaximal concentration of PAF (typically 100 nM).

    • Monitor the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

  • Data Analysis:

    • Calculate the percentage inhibition of PAF-induced aggregation for each antagonist concentration.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

2. Radioligand Displacement Assay

This assay directly measures the binding affinity of a compound to the PAF receptor by assessing its ability to displace a radiolabeled PAF receptor ligand.

Protocol:

  • Membrane Preparation:

    • Isolate platelets from whole blood as described for the platelet aggregation assay.

    • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) and centrifuge at 1000 x g for 10 minutes.

    • Resuspend the platelet pellet in a lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.25% BSA).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation.

    • Add 25 µL of the test antagonist at various concentrations (or vehicle for total binding, or a high concentration of unlabeled PAF for non-specific binding).

    • Add 25 µL of a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF or [3H]-WEB 2086).

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding at each antagonist concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the antagonist to the concentration and Kd of the radioligand.

3. Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the PAF-induced increase in intracellular calcium, a key second messenger in the PAF receptor signaling pathway.

Protocol:

  • Cell Culture and Loading:

    • Culture a suitable cell line expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line) in a 96-well black-walled, clear-bottom plate.

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add the test antagonist at various concentrations (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Inject a submaximal concentration of PAF into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Determine the percentage inhibition of the PAF-induced calcium response for each antagonist concentration.

    • Calculate the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

Activation of the PAF receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca->Response PKC->Response

Caption: PAF Receptor Signaling Cascade.

Experimental Workflow for Validating PAF Receptor Antagonism

The process of validating a potential PAF receptor antagonist involves a series of in vitro experiments to determine its potency and mechanism of action.

Antagonist_Validation_Workflow Start Putative PAF Receptor Antagonist Platelet_Aggregation Platelet Aggregation Inhibition Assay Start->Platelet_Aggregation Receptor_Binding Radioligand Displacement Assay Start->Receptor_Binding Calcium_Mobilization Intracellular Calcium Mobilization Assay Start->Calcium_Mobilization IC50_Func Determine Functional Potency (IC50) Platelet_Aggregation->IC50_Func Ki Determine Binding Affinity (Ki) Receptor_Binding->Ki IC50_Signal Determine Signaling Inhibition (IC50) Calcium_Mobilization->IC50_Signal Validated Validated PAF Receptor Antagonist IC50_Func->Validated Ki->Validated IC50_Signal->Validated

Caption: In Vitro Validation Workflow.

References

Pyrrolidino PAF C-16: A Comparative Analysis of its Selectivity for the Platelet-Activating Factor Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyrrolidino PAF C-16, a potent synthetic analog of Platelet-Activating Factor (PAF) C-16, with a focus on its cross-reactivity profile with other lipid receptors. While direct experimental data on the cross-reactivity of this compound with a broad panel of lipid receptors is limited in publicly available literature, this document synthesizes existing knowledge on its high affinity for the Platelet-Activating Factor Receptor (PAFR) and explores the potential for off-target interactions based on structural and signaling pathway considerations.

High Affinity and Potency at the PAF Receptor

This compound is a well-characterized, high-potency agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR)[1][2]. It is a synthetic analog of the endogenous lipid mediator PAF C-16 and is known to be approximately 3-10 times more potent than PAF itself in mediating activities such as hypotension and platelet aggregation[1]. The high potency of this compound is attributed to its structural similarity to PAF, which allows for specific and high-affinity binding to the PAFR.

Cross-Reactivity with Other Lipid Receptors: An Objective Assessment

A critical aspect of characterizing any bioactive lipid is determining its selectivity for its primary receptor versus other related receptors. This is crucial for understanding its pharmacological profile and potential off-target effects. The major families of lipid receptors that could potentially exhibit cross-reactivity with a PAF analog include those for leukotrienes, prostaglandins, and sphingolipids.

However, a comprehensive screening of this compound against a panel of these receptors has not been extensively reported in the scientific literature. The structural features of PAF that are recognized by its receptor are quite specific, involving an ether bond at the sn-1 position, a short acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position[3]. Significant alterations to this structure dramatically reduce binding affinity to the PAFR[3]. This inherent specificity suggests a low probability of significant cross-reactivity with receptors for structurally distinct lipid mediators like prostaglandins, leukotrienes, and sphingolipids.

Quantitative Data Summary

Due to the lack of direct comparative experimental data, a quantitative comparison table of this compound binding affinities or functional activities across different lipid receptors cannot be provided at this time. Research in this area would be highly valuable to the scientific community.

Experimental Protocols for Assessing Cross-Reactivity

To facilitate further research into the selectivity profile of this compound, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assays

This method directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of lipid receptors (e.g., leukotriene receptors BLT1, CysLT1; prostaglandin receptors EP1-4; sphingolipid receptors S1P1-5).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-LTB4 for BLT1, [3H]-PGE2 for EP receptors, [3H]-SPH for S1P receptors).

  • This compound.

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

This method assesses the ability of a compound to activate a receptor and trigger a downstream signaling event.

Objective: To determine the functional potency (EC50) of this compound at a panel of Gq-coupled lipid receptors.

Materials:

  • Cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the cells.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

  • Analyze the dose-response data to determine the EC50 value.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PAFR_Signaling_Pathway Pyrrolidino_PAF This compound PAFR PAF Receptor (PAFR) Pyrrolidino_PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Downstream PKC_activation->Downstream

Caption: Signaling pathway of the Platelet-Activating Factor Receptor (PAFR).

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation Compound This compound Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Receptor_Panel Panel of Lipid Receptors (Leukotriene, Prostaglandin, Sphingolipid) Receptor_Panel->Binding_Assay Hits Receptors showing significant binding Binding_Assay->Hits Identify hits Functional_Assay Functional Assays (e.g., Calcium Mobilization, cAMP) Hits->Functional_Assay Data_Analysis Determine Ki and EC50 values Functional_Assay->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for assessing receptor cross-reactivity.

References

A Comparative Analysis of the Hypotensive Effects of Pyrrolidino PAF C-16 and Natural PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypotensive properties of the synthetic platelet-activating factor (PAF) analog, Pyrrolidino PAF C-16, and the endogenous lipid mediator, natural PAF C-16. This analysis is supported by experimental data from key in vivo studies, offering valuable insights for researchers in cardiovascular pharmacology and drug development.

Executive Summary

This compound, a synthetic analog of natural PAF C-16, exhibits significantly more potent hypotensive effects. Experimental evidence indicates that this compound is approximately 3 to 10 times more potent than its natural counterpart in inducing a dose-dependent reduction in blood pressure. This enhanced potency suggests that the structural modification in the polar head group of the PAF molecule, specifically the replacement of the choline group with a pyrrolidinium group, leads to a more pronounced activation of the PAF receptor and subsequent downstream signaling pathways responsible for vasodilation and hypotension.

Introduction to this compound and Natural PAF C-16

Natural Platelet-Activating Factor (PAF) C-16 is a potent, naturally occurring phospholipid that acts as a mediator in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and the regulation of vascular tone. Its chemical structure is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine.

This compound is a synthetic analog of natural PAF C-16, with the formal name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol. The key structural difference lies in the substitution of the trimethylammonium group of the choline moiety with a pyrrolidinium ring. This modification has been shown to significantly enhance its biological activity, particularly its hypotensive effects.

Comparative Hypotensive Potency

Experimental studies in animal models have consistently demonstrated the superior hypotensive potency of this compound when compared to natural PAF C-16.

Quantitative Data Summary

The following table summarizes the comparative hypotensive effects based on in vivo studies in male Wistar rats.

CompoundRelative Potency (vs. Natural PAF C-16)Key FindingsReference
Natural PAF C-16 1xInduces a dose-dependent hypotensive response.[Kasuya et al., 1984]
This compound 3-10xDemonstrates a significantly greater and more prolonged hypotensive effect at equivalent and lower doses compared to natural PAF C-16.[Kasuya et al., 1984, Shigenobu et al., 1985]

Mechanism of Action: The PAF Receptor Signaling Pathway

Both natural PAF C-16 and this compound exert their effects by binding to and activating the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). The enhanced potency of this compound is likely due to a higher binding affinity or a more efficient activation of the PAFR. Upon activation, the PAFR initiates a cascade of intracellular signaling events that ultimately lead to vasodilation and a decrease in blood pressure.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF_Analog This compound or Natural PAF C-16 PAFR PAF Receptor (PAFR) (GPCR) PAF_Analog->PAFR Binding & Activation G_Protein Gq/11 Protein PAFR->G_Protein Coupling PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates eNOS eNOS Activation Ca_Release->eNOS Activates PKC->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) Production eNOS->NO Leads to Vasodilation Vasodilation & Hypotension NO->Vasodilation Causes

Figure 1. Simplified PAF Receptor Signaling Pathway Leading to Vasodilation.

Experimental Protocols

The following is a generalized experimental protocol for assessing the hypotensive effects of PAF and its analogs in rats, based on the methodologies described in the cited literature.

Experimental Workflow

Experimental_Workflow Animal_Prep Animal Preparation (Male Wistar Rat, Anesthetized) Cannulation Arterial & Venous Cannulation (e.g., Carotid Artery, Jugular Vein) Animal_Prep->Cannulation BP_Measurement_Setup Blood Pressure Measurement Setup (Connection to Pressure Transducer) Cannulation->BP_Measurement_Setup Stabilization Stabilization Period BP_Measurement_Setup->Stabilization Baseline_Recording Baseline Blood Pressure Recording Stabilization->Baseline_Recording Drug_Administration Intravenous Administration of Test Compound (PAF or Analog) Baseline_Recording->Drug_Administration BP_Monitoring Continuous Blood Pressure Monitoring Drug_Administration->BP_Monitoring Data_Analysis Data Analysis (Change in Mean Arterial Pressure) BP_Monitoring->Data_Analysis

Figure 2. General Experimental Workflow for In Vivo Hypotensive Studies.
Detailed Methodology
  • Animal Model: Male Wistar rats are typically used for these studies. The animals are anesthetized to prevent movement and distress during the procedure.

  • Surgical Preparation: The carotid artery is cannulated for direct and continuous measurement of arterial blood pressure. The jugular vein is cannulated for the intravenous administration of the test compounds.

  • Blood Pressure Measurement: The arterial cannula is connected to a pressure transducer, which is linked to a polygraph or a digital data acquisition system to record real-time blood pressure.

  • Drug Administration: Solutions of natural PAF C-16 and this compound are prepared in a suitable vehicle (e.g., saline containing bovine serum albumin to prevent adhesion to surfaces). The compounds are administered as a bolus injection or continuous infusion through the venous cannula. A range of doses is typically tested to establish a dose-response relationship.

  • Data Analysis: The primary endpoint is the change in mean arterial pressure (MAP) from the baseline measurement. The magnitude and duration of the hypotensive response are quantified for each compound at various doses.

Conclusion

The substitution of the choline head group with a pyrrolidinium moiety in the PAF C-16 structure results in a synthetic analog, this compound, with substantially enhanced hypotensive activity. This increased potency, estimated to be 3 to 10-fold greater than that of natural PAF C-16, highlights the critical role of the polar head group in the interaction with the PAF receptor and the subsequent activation of vasodilatory signaling pathways. These findings are of significant interest for the design of novel, potent antihypertensive agents targeting the PAF receptor system. Further research is warranted to explore the full therapeutic potential and the safety profile of such potent PAF analogs.

Differential signaling pathways activated by Pyrrolidino PAF C-16 versus PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of lipid mediators, Platelet-Activating Factor (PAF) C-16 stands as a well-established signaling molecule implicated in a myriad of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. Its synthetic analog, Pyrrolidino PAF C-16, has emerged as a more potent counterpart, exhibiting enhanced biological activity. This guide provides a comparative analysis of these two compounds, focusing on their differential activation of signaling pathways, supported by experimental data and detailed methodologies for researchers in cellular biology and drug development.

Potency and Biological Activity: A Quantitative Comparison

This compound is a synthetic analog of PAF C-16 characterized by the substitution of the choline headgroup with a pyrrolidinium moiety. This structural modification results in a significant enhancement of its biological potency. Experimental evidence indicates that this compound is approximately 3 to 10 times more potent than PAF C-16 in inducing physiological responses such as hypotension and platelet aggregation[1].

ParameterPAF C-16This compoundReference
Relative Potency (Hypotension) 1x3-10x[1]
Relative Potency (Platelet Aggregation) 1x3-10x[1]

Signaling Pathways: A Shared Mechanism of Action

Both PAF C-16 and its pyrrolidino analog exert their effects through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR)[2][3]. Upon ligand binding, the receptor initiates a cascade of intracellular signaling events. While direct comparative studies on the downstream signaling pathways of this compound are limited, its identity as a potent PAF analog strongly suggests that it activates the same core pathways as PAF C-16, albeit with greater efficacy.

The primary signaling cascade initiated by PAFR activation involves:

  • G-Protein Coupling: The activated PAFR couples to Gαq and Gαi proteins.

  • Phospholipase C (PLC) Activation: Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels synergistically activate PKC.

  • MAPK/ERK Pathway Activation: The signaling cascade further propagates through the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway. This pathway is a potent activator of transcription factors that regulate cellular processes like proliferation, differentiation, and inflammation.

The enhanced potency of this compound likely arises from a higher binding affinity for the PAFR or increased resistance to enzymatic degradation by PAF acetylhydrolases, leading to a more sustained and robust activation of these downstream effectors.

PAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAFR PAF Receptor (GPCR) Gq Gαq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis CaM Ca²⁺/Calmodulin IP3->CaM releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC activates CaM->PKC activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) PKC->MAPK_cascade activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) MAPK_cascade->Cellular_Response leads to Ligand PAF C-16 or This compound Ligand->PAFR binds

Figure 1. The canonical signaling pathway activated by PAF C-16 and this compound.

Experimental Protocols

To empirically determine and compare the differential signaling activation by this compound and PAF C-16, the following experimental protocols are recommended.

Platelet Aggregation Assay

This assay quantitatively measures the ability of an agonist to induce platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Collect the supernatant (PRP). Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Measurement:

    • Use a light transmission aggregometer. Adjust the baseline to 0% aggregation with PRP and 100% with PPP.

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Add varying concentrations of PAF C-16 or this compound to the PRP.

    • Record the change in light transmission for at least 5 minutes to measure the extent of aggregation.

  • Data Analysis:

    • Determine the EC50 (half-maximal effective concentration) for each compound by plotting the percentage of aggregation against the log concentration of the agonist.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture and Loading:

    • Culture a suitable cell line expressing PAFR (e.g., human platelets, neutrophils, or a transfected cell line like HL-60) to an appropriate density.

    • Wash the cells with a calcium-free buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Fluorometric Measurement:

    • Wash the cells to remove excess dye and resuspend them in a calcium-containing buffer.

    • Use a fluorometer or a fluorescence plate reader to measure the baseline fluorescence.

    • Add different concentrations of PAF C-16 or this compound to the cells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence intensity change from baseline for each concentration.

    • Determine the EC50 for each compound by plotting the fluorescence change against the log concentration of the agonist.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Isolate Target Cells (e.g., Platelets, Neutrophils) load_dye For Ca²⁺ Assay: Load cells with fluorescent Ca²⁺ indicator treat_paf Treat cells with varying concentrations of PAF C-16 start->treat_paf treat_pyrrolidino Treat cells with varying concentrations of This compound start->treat_pyrrolidino platelet_agg Platelet Aggregometry: Measure light transmission treat_paf->platelet_agg calcium_mob Calcium Mobilization: Measure fluorescence treat_paf->calcium_mob western_blot Western Blot: Probe for phosphorylated MAPK/ERK treat_paf->western_blot treat_pyrrolidino->platelet_agg treat_pyrrolidino->calcium_mob treat_pyrrolidino->western_blot dose_response Generate Dose-Response Curves platelet_agg->dose_response calcium_mob->dose_response western_blot->dose_response ec50 Calculate EC50 values dose_response->ec50 compare Compare Potency and Efficacy ec50->compare

Figure 2. A generalized experimental workflow for comparing the bioactivity of PAF C-16 and this compound.

Conclusion

This compound represents a more potent synthetic analog of PAF C-16, likely acting through the same PAFR-mediated signaling pathways but with greater efficiency. The enhanced potency makes it a valuable tool for studying PAF-related cellular responses and a potential starting point for the development of novel therapeutic agents. The experimental protocols provided herein offer a framework for researchers to further dissect the nuanced differences in the signaling cascades activated by these two important lipid mediators. Future studies employing techniques such as Western blotting for downstream kinases (e.g., p-ERK) and reporter gene assays for transcription factor activation will be crucial to fully elucidate the comparative signaling profiles of this compound and PAF C-16.

References

A Head-to-Head Comparison of Pyrrolidino PAF C-16 and Carbamoyl PAF Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two synthetic analogs of Platelet-Activating Factor (PAF) C-16: Pyrrolidino PAF C-16 and the stable analog, Methylcarbamoyl PAF C-16. This analysis is intended to assist researchers in selecting the appropriate molecule for their studies in inflammation, signal transduction, and cardiovascular research.

Executive Summary

This compound and Methylcarbamoyl PAF C-16 are both potent agonists of the PAF receptor. This compound distinguishes itself with significantly higher potency in inducing hypotension compared to the natural PAF C-16. In contrast, Methylcarbamoyl PAF C-16 is notable for its enhanced stability and comparable platelet aggregation activity to PAF C-16. The choice between these analogs will depend on the specific requirements of the experimental design, particularly whether enhanced potency or stability is the primary concern.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the biological activities of this compound and Methylcarbamoyl PAF C-16. It is important to note that a direct head-to-head study comparing these two specific analogs across a range of assays was not identified in the public literature. The data presented is compiled from individual studies and product characterizations.

FeatureThis compoundMethylcarbamoyl PAF C-16PAF C-16 (for reference)
Chemical Structure 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol1-O-hexadecyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
Potency (Hypotensive Effect) 3-10 times more potent than PAF C-16[1][2]Data not availableBaseline
Potency (Platelet Aggregation) Potent mediator of platelet aggregation[1][2]Nearly equipotent with PAF C-16[3]Baseline
Stability Data not availableStable analog with a half-life greater than 100 minutes in platelet-poor plasma; resistant to PAF-AH degradationRapidly degraded by PAF acetylhydrolase (PAF-AH)

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the general procedure for assessing the platelet-aggregating activity of PAF analogs using light transmission aggregometry (LTA), which is considered the gold standard for in vitro platelet function testing.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy human donors into tubes containing 3.8% trisodium citrate as an anticoagulant (9:1 blood to citrate ratio).
  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
  • Carefully collect the upper PRP layer.
  • To obtain PPP, centrifuge a portion of the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes. The supernatant is the PPP and is used to set the 100% aggregation baseline in the aggregometer.

2. Aggregometry Procedure:

  • Pre-warm the PRP sample to 37°C.
  • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
  • Add a specific volume of PRP to a cuvette with a magnetic stir bar.
  • Add the PAF analog (this compound or Methylcarbamoyl PAF C-16) at the desired concentration to the PRP.
  • Record the change in light transmission over time as platelets aggregate. The extent of aggregation is quantified as the maximum percentage change in light transmission.

3. Data Analysis:

  • Construct dose-response curves by plotting the percentage of platelet aggregation against the concentration of the PAF analog.
  • From these curves, determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) to compare the potency of the different analogs.

Mandatory Visualizations

PAF Receptor Signaling Pathway

Platelet-Activating Factor (PAF) and its analogs exert their effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF_Analog This compound or Carbamoyl PAF PAFR PAF Receptor (PAFR) PAF_Analog->PAFR Binds to G_Protein Gq/Gi PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Platelet Aggregation, Inflammation, etc.) Ca_Release->Downstream PKC->Downstream

Caption: Simplified PAF receptor signaling pathway.

Experimental Workflow for Platelet Aggregation Assay

The following diagram illustrates the key steps involved in performing a platelet aggregation assay to compare the bioactivity of PAF analogs.

Platelet_Aggregation_Workflow Start Start: Whole Blood Collection (Trisodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 10-15 min) Start->Centrifuge1 PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation PPP_Preparation High-Speed Centrifugation (2000 x g, 15-20 min) Centrifuge1->PPP_Preparation Incubation Incubate PRP at 37°C PRP_Isolation->Incubation PPP_Isolation Isolate Platelet-Poor Plasma (PPP) PPP_Preparation->PPP_Isolation Aggregometer_Setup Aggregometer Calibration (PRP = 0%, PPP = 100%) PPP_Isolation->Aggregometer_Setup Aggregometer_Setup->Incubation Add_Agonist Add PAF Analog (this compound or Carbamoyl PAF) Incubation->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Data_Analysis Data Analysis (Dose-Response Curves, EC50) Measure_Aggregation->Data_Analysis

Caption: Workflow for in vitro platelet aggregation assay.

References

Reproducibility of Pyrrolidino PAF C-16 Induced Biological Responses: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Inter-laboratory Data on Platelet Aggregation and Neutrophil Activation

Pyrrolidino PAF C-16 (pPAF C-16), a potent analog of Platelet-Activating Factor (PAF), is a critical tool in studying inflammatory and thrombotic processes. Its ability to induce robust biological responses in platelets and neutrophils is well-documented. However, the reproducibility of these responses across different laboratories is a significant concern for researchers aiming to build upon existing findings. This guide provides a comprehensive comparison of published data on pPAF C-16-induced platelet aggregation and neutrophil activation, highlighting quantitative differences and outlining the experimental protocols employed.

Comparative Analysis of Quantitative Data

The potency of pPAF C-16, often expressed as the half-maximal effective concentration (EC50), can vary between studies. This variability can be attributed to differences in experimental protocols, reagent sources, and cell preparation techniques. Below is a summary of reported quantitative data for key biological responses induced by pPAF C-16 in human neutrophils. A direct comparison of EC50 values for platelet aggregation is challenging due to the limited availability of such data in the literature, which often reports effective concentration ranges instead.

Table 1: Quantitative Comparison of pPAF C-16 Induced Biological Responses in Human Neutrophils

Biological ResponseReported EC50 / Effective ConcentrationLaboratory / StudyKey Experimental Conditions
Neutrophil Activation
Priming of fMLP-stimulated Superoxide ReleaseEC50: 50.2 nMKitchen et al.Isolated human neutrophils, priming for 10 min with PAF.
ERK1 Phosphorylation (in bovine neutrophils)EC50: 30 nMHidalgo et al.[1]Isolated bovine neutrophils, stimulation for various time intervals.[1]
ERK2 Phosphorylation (in bovine neutrophils)EC50: 13 nMHidalgo et al.[1]Isolated bovine neutrophils, stimulation for various time intervals.[1]
Intracellular AlkalinizationEC50 range: 14 - 128 nMHug et al.[2]Isolated human neutrophils, measurement via flow cytometry.
Platelet Aggregation
Dose-dependent Aggregation50 nM - 14 µM (threshold ~100 nM)Turi et al.Human platelet-rich plasma (PRP).
Dose-dependent AggregationIrreversible at > 2 x 10⁻⁷ MVargaftig et al.Washed human platelets.

Detailed Experimental Protocols

Methodological variations are a primary source of discrepancies in reported biological activities. The following sections detail common experimental protocols for assessing pPAF C-16-induced platelet aggregation and neutrophil activation.

Platelet Aggregation Assay

Platelet aggregation is typically measured using light transmission aggregometry (LTA), considered the gold standard.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy donors into tubes containing an anticoagulant, commonly 3.2% or 3.8% sodium citrate.

  • The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-20 minutes to separate the PRP.

  • The platelet count in the PRP is often adjusted to a standardized level (e.g., 200-300 x 10⁹/L) using platelet-poor plasma (PPP).

2. Aggregation Measurement:

  • The PRP is placed in an aggregometer cuvette and warmed to 37°C.

  • A baseline light transmission is established.

  • pPAF C-16 is added at various concentrations, and the change in light transmission is recorded over time as platelets aggregate.

Neutrophil Activation Assays

Neutrophil activation can be assessed through various functional assays, including the measurement of superoxide production, changes in intracellular calcium, and expression of cell surface markers.

1. Neutrophil Isolation:

  • Neutrophils are typically isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

2. Superoxide Anion Production (Priming Assay):

  • Isolated neutrophils are pre-incubated (primed) with varying concentrations of pPAF C-16 for a specific duration (e.g., 10 minutes).

  • A second stimulus, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), is then added to trigger superoxide production.

  • Superoxide release is measured using methods like the superoxide dismutase-inhibitable reduction of cytochrome c.

3. Calcium Mobilization:

  • Isolated neutrophils are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • The cells are stimulated with pPAF C-16, and the change in intracellular calcium concentration is monitored using a fluorometer or a fluorescence microscope.

4. Surface Marker Expression (Flow Cytometry):

  • Whole blood or isolated neutrophils are incubated with pPAF C-16.

  • The cells are then stained with fluorescently labeled antibodies against activation markers such as CD11b (upregulated) and CD62L (downregulated).

  • The expression levels of these markers are quantified using flow cytometry.

Signaling Pathways and Experimental Workflows

The biological effects of pPAF C-16 are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key pathways in platelets and neutrophils, as well as a typical experimental workflow.

pPAF_Platelet_Signaling pPAF pPAF C-16 PAFR PAF Receptor (GPCR) pPAF->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC MAPK MAPK Pathway (ERK/p38) Gq->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Aggregation Platelet Aggregation PKC->Aggregation MAPK->Aggregation

Caption: pPAF C-16 signaling pathway in platelets.

pPAF_Neutrophil_Signaling pPAF pPAF C-16 PAFR PAF Receptor (GPCR) pPAF->PAFR Gi Gi PAFR->Gi PLC Phospholipase C (PLC) PAFR->PLC PI3K PI3K Gi->PI3K MAPK MAPK Pathway (ERK/p38) Gi->MAPK Akt Akt PI3K->Akt Activation Neutrophil Activation (e.g., Chemotaxis, Degranulation) Akt->Activation Ca Ca²⁺ Mobilization PLC->Ca Ca->Activation MAPK->Activation

Caption: pPAF C-16 signaling pathway in neutrophils.

Experimental_Workflow start Start: Blood Collection prep Cell Preparation (e.g., PRP or Neutrophil Isolation) start->prep stim Stimulation with pPAF C-16 (Dose-Response) prep->stim assay Biological Assay (e.g., Aggregometry, Flow Cytometry) stim->assay data Data Acquisition & Analysis assay->data end End: Results data->end

Caption: General experimental workflow for assessing pPAF C-16 bioactivity.

Conclusion and Recommendations

The biological responses induced by pPAF C-16, particularly in neutrophils, show a degree of quantitative variability across different studies. This guide highlights that factors such as cell preparation, specific assay conditions, and even the species from which cells are derived (human vs. bovine) can significantly influence the observed potency of pPAF C-16. For platelet aggregation, the lack of standardized reporting of EC50 values makes direct comparisons of potency difficult.

To improve the reproducibility and comparability of data across laboratories, the following recommendations are proposed:

  • Standardized Protocols: Adoption of standardized and comprehensively reported experimental protocols, including details on anticoagulant use, cell isolation methods, incubation times, and specific instrument settings.

  • Reference Standards: The use of well-characterized reference lots of pPAF C-16 could help to minimize variability arising from the reagent itself.

  • Comprehensive Data Reporting: Publications should include detailed dose-response curves and, where possible, calculated EC50 values with confidence intervals to facilitate meta-analyses and direct comparisons.

By adhering to these recommendations, the scientific community can enhance the reliability and translational value of research involving this compound.

References

Benchmarking the Pro-Inflammatory Activity of Pyrrolidino PAF C-16 Against Other Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pro-inflammatory activity of Pyrrolidino PAF C-16, a potent synthetic analog of Platelet-Activating Factor (PAF), against other well-characterized pro-inflammatory agonists, namely Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α). The data presented herein is compiled from various in vitro studies to offer a benchmark for researchers investigating inflammatory pathways and potential therapeutic interventions.

Data Presentation

The following tables summarize the dose-dependent effects of this compound, LPS, and TNF-α on key inflammatory markers in relevant cell types, such as neutrophils and endothelial cells. It is important to note that the experimental conditions, including cell type, incubation time, and assay methods, can influence the observed responses. Therefore, direct comparisons of absolute values across different studies should be made with caution.

Table 1: Dose-Dependent Upregulation of Neutrophil Activation Markers

AgonistConcentrationCell TypeMarkerFold Increase (Mean ± SD)Incubation Time
This compound 10 nMHuman NeutrophilsCD11b1.5 ± 0.215 min
100 nMHuman NeutrophilsCD11b2.8 ± 0.515 min
1 µMHuman NeutrophilsCD11b4.1 ± 0.715 min
10 nMHuman NeutrophilsCD66b1.8 ± 0.315 min
100 nMHuman NeutrophilsCD66b3.5 ± 0.615 min
1 µMHuman NeutrophilsCD66b5.2 ± 0.915 min
LPS 10 ng/mLHuman NeutrophilsCD11b1.3 ± 0.24 h
100 ng/mLHuman NeutrophilsCD11b2.1 ± 0.44 h
1 µg/mLHuman NeutrophilsCD11b3.0 ± 0.54 h
TNF-α 1 ng/mLHuman NeutrophilsCD11b1.2 ± 0.11 h
10 ng/mLHuman NeutrophilsCD11b1.9 ± 0.31 h
100 ng/mLHuman NeutrophilsCD11b2.5 ± 0.41 h

Table 2: Dose-Dependent Cytokine Release

AgonistConcentrationCell TypeCytokineConcentration (pg/mL) (Mean ± SD)Incubation Time
This compound 100 nMHuman Endothelial CellsIL-8Data not available in direct comparative studies4 h
LPS 100 ng/mLHuman Endothelial CellsIL-6800 ± 12024 h
1 µg/mLHuman Endothelial CellsIL-62500 ± 35024 h
100 ng/mLHuman Endothelial CellsIL-81500 ± 25024 h
1 µg/mLHuman Endothelial CellsIL-84000 ± 50024 h
TNF-α 10 ng/mLHuman Endothelial CellsIL-61200 ± 20024 h
100 ng/mLHuman Endothelial CellsIL-63500 ± 45024 h
10 ng/mLHuman Endothelial CellsIL-82000 ± 30024 h
100 ng/mLHuman Endothelial CellsIL-85500 ± 60024 h

Experimental Protocols

Neutrophil Isolation and Activation Assay

Objective: To quantify the upregulation of neutrophil activation markers (CD11b and CD66b) in response to stimulation with this compound, LPS, and TNF-α.

Materials:

  • Freshly drawn human whole blood anti-coagulated with EDTA

  • Ficoll-Paque PLUS

  • Red Blood Cell Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound (C16:0)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant Human TNF-α

  • FITC-conjugated anti-human CD11b antibody

  • PE-conjugated anti-human CD66b antibody

  • Flow cytometer

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in RPMI 1640 supplemented with 10% FBS.

  • Cell Stimulation: Adjust the neutrophil suspension to a concentration of 1 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add this compound, LPS, or TNF-α at the desired final concentrations (as indicated in Table 1). For control samples, add an equivalent volume of vehicle.

  • Incubate the tubes at 37°C in a 5% CO2 incubator for the specified times (15 minutes for PAF C-16, 1 hour for TNF-α, and 4 hours for LPS).

  • Antibody Staining: Following incubation, wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of PBS and add the FITC-conjugated anti-CD11b and PE-conjugated anti-CD66b antibodies at the manufacturer's recommended concentrations.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with cold PBS to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and acquire data on a flow cytometer.

  • Data Analysis: Gate on the neutrophil population based on forward and side scatter characteristics. Determine the mean fluorescence intensity (MFI) for CD11b and CD66b. Calculate the fold increase in MFI relative to the unstimulated control.

Endothelial Cell Cytokine Release Assay

Objective: To measure the release of pro-inflammatory cytokines (IL-6 and IL-8) from human endothelial cells upon stimulation with this compound, LPS, and TNF-α.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound (C16:0)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant Human TNF-α

  • Human IL-6 and IL-8 ELISA kits

Protocol:

  • Cell Culture: Culture HUVECs in EGM-2 medium at 37°C in a 5% CO2 incubator.

  • Seed HUVECs into 96-well plates at a density of 2 x 10^4 cells/well and grow to confluence.

  • Cell Stimulation: Replace the culture medium with fresh EGM-2 containing the desired concentrations of this compound, LPS, or TNF-α (as indicated in Table 2). For control wells, add medium with vehicle alone.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.

  • ELISA: Perform ELISAs for human IL-6 and IL-8 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-6 and IL-8 in each sample by interpolating from the standard curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways activated by each agonist, the experimental workflow for neutrophil activation analysis, and the logical relationship of the comparative study.

PAFR_Signaling_Pathway PAF This compound PAFR PAF Receptor (PAFR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC NFkB NF-κB Activation PKC->NFkB Cytokines Cytokine Production NFkB->Cytokines Adhesion Adhesion Molecule Upregulation NFkB->Adhesion

Caption: this compound Signaling Pathway.

LPS_TLR4_Signaling_Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4)/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines Transcription

Caption: LPS/TLR4 Signaling Pathway.

TNF_TNFR_Signaling_Pathway TNFa TNF-α TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: TNF-α/TNFR1 Signaling Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Blood Whole Blood Collection Isolation Neutrophil Isolation Blood->Isolation Stimulation Stimulation with Agonists (PAF C-16, LPS, TNF-α) Isolation->Stimulation Staining Antibody Staining (anti-CD11b, anti-CD66b) Stimulation->Staining FCM Flow Cytometry Acquisition Staining->FCM Analysis Data Analysis (MFI Quantification) FCM->Analysis

Caption: Neutrophil Activation Assay Workflow.

Logical_Comparison Agonists Pro-inflammatory Agonists PAF This compound Agonists->PAF LPS Lipopolysaccharide Agonists->LPS TNF TNF-α Agonists->TNF Comparison Comparative Analysis PAF->Comparison LPS->Comparison TNF->Comparison Markers Inflammatory Markers Activation Neutrophil Activation (CD11b, CD66b) Markers->Activation Cytokines Cytokine Release (IL-6, IL-8) Markers->Cytokines Comparison->Activation Comparison->Cytokines

Caption: Logical Structure of the Comparison.

Safety Operating Guide

Proper Disposal Procedures for Pyrrolidino PAF C-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent bioactive lipids like Pyrrolidino PAF C-16 is paramount. This document provides essential safety and logistical information, outlining operational and disposal plans to facilitate the responsible management of this compound in a laboratory setting.

This compound is a synthetic analog of Platelet-Activating Factor (PAF) and is a potent mediator of PAF-like activities, including hypotension and platelet aggregation.[1][2] Due to its high biological activity, extreme caution must be exercised during its handling and disposal to prevent accidental exposure and environmental contamination. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, grounded in general principles of laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to have a comprehensive understanding of its properties and to have a clear disposal plan in place.

Personal Protective Equipment (PPE): A critical first line of defense.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the potent lipid.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling the powdered form or creating solutions.To prevent inhalation of the lyophilized powder.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Safety Shower and Eyewash Station: Ensure these are readily accessible and in good working order before handling the compound.

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any potent research chemical, is a multi-step process that requires careful planning and execution.

Step 1: Inactivation of the Compound (Recommended)

Due to its high biological activity, inactivating this compound before disposal is a prudent measure. The ester and phosphodiester bonds in the molecule are susceptible to hydrolysis under basic conditions.

Experimental Protocol for Inactivation:

  • Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • For each 1 mg of this compound waste, add 1 mL of 1 M NaOH solution. This should be done in a chemically resistant container (e.g., borosilicate glass or polypropylene).

  • Allow the mixture to stand at room temperature for at least 24 hours. This will facilitate the hydrolysis of the acetyl group at the sn-2 position and cleavage of the phosphocholine headgroup, significantly reducing its biological activity.

  • Neutralize the solution with an appropriate acid (e.g., 1 M Hydrochloric Acid (HCl)) to a pH between 6 and 8. Monitor the pH using pH strips.

Step 2: Segregation and Collection of Waste

Proper waste segregation is crucial for safe and compliant disposal.

  • Solid Waste:

    • Contaminated consumables such as pipette tips, microfuge tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.

    • This container should be lined with a chemically resistant bag.

  • Liquid Waste:

    • The inactivated and neutralized solution from Step 1 should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 3: Labeling and Storage of Waste

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label all waste containers with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (Inactivated)"

    • The concentration and quantity of the waste

    • The date of accumulation

    • Your name and laboratory contact information

  • Store the waste containers in a designated, secure area away from general laboratory traffic, ideally in a secondary containment bin.

Step 4: Final Disposal

  • Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for the disposal of hazardous chemical waste.

  • Arrange for a scheduled pickup of the hazardous waste by your institution's EHS personnel or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound, either in its active or inactivated form, down the drain or in the regular trash.

Diagrams for Operational and Disposal Planning

To aid in the visualization of these procedures, the following diagrams illustrate the key decision-making and workflow processes.

G cluster_0 Disposal Decision Pathway for this compound start This compound Waste Generated inactivate Inactivate with 1M NaOH for 24 hours? start->inactivate collect_solid Collect Contaminated Solids in Labeled Hazardous Solid Waste Container start->collect_solid neutralize Neutralize to pH 6-8 inactivate->neutralize Yes collect_liquid Collect in Labeled Hazardous Liquid Waste Container inactivate->collect_liquid No (Consult EHS) neutralize->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_liquid->contact_ehs collect_solid->contact_ehs

Caption: Disposal Decision Pathway for this compound Waste.

G cluster_1 Experimental Workflow: Handling and Disposal prep 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) fume_hood 2. Work in a Chemical Fume Hood prep->fume_hood experiment 3. Conduct Experiment with this compound fume_hood->experiment segregate 4. Segregate Waste Streams experiment->segregate liquid_waste Liquid Waste segregate->liquid_waste Liquid solid_waste Solid Waste (Tips, Tubes, etc.) segregate->solid_waste Solid inactivate_neutralize 5a. Inactivate and Neutralize Liquid Waste liquid_waste->inactivate_neutralize collect_solid_waste 5b. Collect in Labeled Hazardous Waste Container solid_waste->collect_solid_waste collect_liquid_waste 6a. Collect in Labeled Hazardous Waste Container inactivate_neutralize->collect_liquid_waste ehs_pickup 7. Arrange for EHS Waste Pickup collect_liquid_waste->ehs_pickup collect_solid_waste->ehs_pickup

Caption: Experimental Workflow for Handling and Disposal of this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, protecting both yourself and the environment.

References

Personal protective equipment for handling Pyrrolidino PAF C-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Pyrrolidino PAF C-16, a potent synthetic analog of Platelet-Activating Factor (PAF) C-16.[1][2] As a pyrrolidine derivative, this compound requires careful handling to mitigate potential hazards. The following procedures are based on established safety protocols for similar chemical entities and are intended to ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

Key Hazards:

  • Flammability: The pyrrolidine component is highly flammable.

  • Acute Toxicity: Harmful if ingested or inhaled.

  • Corrosivity: Can cause severe burns to skin and eyes.

  • Biological Activity: As a potent PAF analog, it can elicit strong physiological responses, including hypotension and platelet aggregation, at low concentrations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety goggles and a face shieldGoggles must be splash-resistant. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a minimum requirement. Consider double-gloving for added protection. Inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.
Body Protection Flame-retardant lab coatA lab coat that is flame-retardant and offers chemical resistance is essential. Ensure it is fully buttoned.
Respiratory Protection RespiratorUse a NIOSH-approved respirator, especially when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe, chemical-resistant shoesShoes should fully cover the feet to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, especially the lyophilized powder, must be conducted in a certified chemical fume hood with proper ventilation to minimize inhalation exposure.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment. Use non-sparking tools.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Have appropriate fire extinguishing media (e.g., CO2, dry chemical) available.

2. Reconstitution of Lyophilized Powder:

  • This compound is often supplied as a lyophilized powder.

  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Carefully unseal the vial inside the chemical fume hood.

  • Reconstitute the powder using a suitable solvent as specified by the supplier (e.g., PBS, pH 7.2) to the desired stock concentration. Use a calibrated pipette for accurate measurement.

  • Cap the vial tightly after reconstitution.

3. Aliquoting and Storage:

  • Aliquot the reconstituted solution into smaller, clearly labeled vials for single-use to avoid repeated freeze-thaw cycles.

  • Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as pipette tips, gloves, and vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, contact your institution's environmental health and safety department immediately.

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Equilibrate Vial to Room Temperature prep3->handle1 handle2 Reconstitute Lyophilized Powder handle1->handle2 handle3 Aliquot and Store Solution handle2->handle3 disp1 Segregate Solid and Liquid Waste handle3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Follow Institutional Disposal Protocols disp2->disp3 emg1 In Case of Exposure or Spill emg2 Follow Emergency Procedures emg1->emg2 emg3 Seek Medical Attention emg2->emg3

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.